Product packaging for 5-Bromo-2-ethylthiazole(Cat. No.:CAS No. 1086382-44-6)

5-Bromo-2-ethylthiazole

Cat. No.: B1371986
CAS No.: 1086382-44-6
M. Wt: 192.08 g/mol
InChI Key: PMLOCJDQVWVTPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylthiazole is a useful research compound. Its molecular formula is C5H6BrNS and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNS B1371986 5-Bromo-2-ethylthiazole CAS No. 1086382-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOCJDQVWVTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671734
Record name 5-Bromo-2-ethyl-1,3-thiazole
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Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-44-6
Record name Thiazole, 5-bromo-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-ethylthiazole: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the anti-neoplastic agent Tiazofurin and the anti-HIV drug Ritonavir.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound emerges as a particularly valuable building block within this class. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, core reactivity, and key experimental protocols for this compound, providing researchers with the foundational knowledge to effectively leverage this reagent in complex molecule synthesis and drug discovery programs.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis, ensuring proper handling, storage, and reaction setup. The key physicochemical data for this compound are summarized below.

PropertyValueSource / Notes
Chemical Formula C₅H₆BrNSCalculated
Molecular Weight 192.05 g/mol Calculated
CAS Number 1086382-60-6For the related 5-bromo-2-ethoxythiazole[2]
Appearance Pale yellow liquid/solidInferred from similar compounds[3]
Boiling Point ~288 °C (Predicted)For the related Ethyl 5-bromothiazole-2-carboxylate[4]
Storage 2-8°C, under inert gasRecommended for similar brominated heterocycles[5]

Part 2: Synthesis of the this compound Scaffold

The synthesis of 5-bromo-substituted thiazoles can be approached through several established routes. A common and effective strategy involves the bromination of a pre-formed 2-substituted thiazole. This method offers a direct path to the target compound from readily available starting materials.

Protocol: Electrophilic Bromination of 2-Ethylthiazole

This protocol describes a general procedure for the synthesis of this compound via direct bromination. The C5 position of the thiazole ring is susceptible to electrophilic attack.

Methodology:

  • Reaction Setup: To a stirred solution of 2-ethylthiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0°C in an ice bath.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS is preferable to elemental bromine as it is easier to handle and generates fewer byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_workflow Synthesis Workflow start Dissolve 2-Ethylthiazole in Acetic Acid (0°C) add_nbs Add N-Bromosuccinimide (NBS) Portion-wise start->add_nbs Step 1-2 react Stir at Room Temp (2-4 hours) add_nbs->react monitor Monitor via TLC/GC-MS react->monitor Step 3 quench Quench with Na₂S₂O₃ solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract Step 4-5 purify Purify via Column Chromatography extract->purify Step 6 end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Part 3: Core Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This section details the most critical transformations, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C(5)-Br bond of the thiazole is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organohalide.[6][7]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (R-Br) transmetal R-Pd(II)L₂(R') pd2_complex->transmetal Transmetalation (R'B(OH)₂ + Base) transmetal->pd0 Reductive Elimination product R-R' transmetal->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).[8][9]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[10] Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the residue by column chromatography to obtain the desired coupled product.

The Stille reaction couples the organohalide with an organotin compound (stannane).[11] It is known for its tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the tin reagents.[11][12]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (this time from the organostannane), and reductive elimination.[11][13]

Experimental Protocol: Stille Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent: Add an anhydrous, degassed solvent like toluene or DMF.

  • Additives (Optional): In some cases, a lithium chloride (LiCl) additive can accelerate the transmetalation step.

  • Heating: Heat the mixture under an inert atmosphere, typically between 80-110°C, until the starting material is consumed (monitored by TLC/GC-MS).

  • Workup: Cool the reaction, and if necessary, quench the excess organotin reagent with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Dry and concentrate the organic phase. Purify the product via column chromatography.

This reaction is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[14] It allows for the coupling of this compound with a vast range of primary and secondary amines.

Mechanistic Rationale: The choice of a sterically hindered phosphine ligand is crucial.[15] These ligands promote the reductive elimination step and prevent catalyst deactivation, enabling the coupling of less reactive amines and aryl halides. The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the palladium-amine complex.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: Perform all steps under a strict inert atmosphere (argon or nitrogen).

  • Reagent Loading: In a glovebox or using Schlenk techniques, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and the base (e.g., NaOtBu or Cs₂CO₃).

  • Addition of Substrates: Add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the flask and heat the mixture with stirring, typically at 80-110°C, for 2-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange provides an alternative route to functionalize the 5-position by transforming the electrophilic C-Br bond into a nucleophilic carbon-metal bond.

The formation of a Grignard reagent creates a potent carbon nucleophile. However, the preparation of heteroaromatic Grignard reagents can be challenging.[16]

Causality and Protocol Considerations:

  • Magnesium Activation: The magnesium metal surface is often passivated by an oxide layer. It must be activated, typically by adding a small crystal of iodine or 1,2-dibromoethane, to initiate the reaction.[17][18]

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[19] All glassware must be oven-dried, and solvents must be anhydrous.

Experimental Protocol: Grignard Formation and Trapping

  • Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq) and an iodine crystal to the flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubble formation.

  • Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure full conversion.

  • Trapping: Cool the newly formed Grignard reagent to 0°C and add a solution of the desired electrophile (e.g., benzaldehyde, CO₂) in anhydrous THF dropwise.

  • Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product, dry the organic layer, and purify by chromatography.

Lithiation using an organolithium reagent like n-butyllithium (n-BuLi) is a rapid and efficient way to generate a highly reactive organolithium species.

Causality and Protocol Considerations:

  • Low Temperature: These reactions are typically performed at very low temperatures (-78°C, a dry ice/acetone bath) to prevent side reactions, such as the attack of the organolithium reagent on the thiazole ring itself.[20][21]

Experimental Protocol: Lithiation and Trapping

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir at this temperature for 30-60 minutes.

  • Electrophile Addition: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) as a solution in THF, again maintaining the low temperature.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl.

  • Workup and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

G cluster_workflow Lithiation-Trapping Workflow start Dissolve this compound in Anhydrous THF cool Cool to -78°C (Dry Ice/Acetone) start->cool Step 1 add_buli Add n-BuLi Dropwise (< -70°C) cool->add_buli Step 2-3 stir Stir for 30-60 min at -78°C add_buli->stir trap Add Electrophile (e.g., Aldehyde, DMF) stir->trap Step 4 quench Quench with Sat. aq. NH₄Cl trap->quench Step 5 end Purified Functionalized Product quench->end Workup & Purification

Caption: Workflow for functionalization via lithiation.

Part 4: Safety, Handling, and Storage

Proper handling of this compound and its derivatives is essential for laboratory safety. The information is generalized from safety data sheets of similar brominated and thiazole-containing compounds.[22][23][24]

  • Hazard Classification: Generally classified as an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[24] May cause respiratory irritation. Some related compounds are classified as harmful if swallowed.[23][25]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[22][23] Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[22][24] Wash hands thoroughly after handling. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The 5-functionalized-2-ethylthiazole scaffold is a valuable motif in the synthesis of biologically active compounds. The ability to easily introduce diverse substituents at the 5-position via the methods described above allows for extensive Structure-Activity Relationship (SAR) studies. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anti-inflammatory Agents: As building blocks for novel inhibitors of enzymes like cyclooxygenase (COX).[1]

  • Anticancer Agents: The thiazole ring is a key component in compounds designed to target various cancer cell lines.[26]

  • Antimicrobial Agents: Functionalized thiazoles have shown potential as antibacterial and antifungal agents.[26]

The synthetic versatility of this compound makes it an indispensable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

Spectroscopic Blueprint of 5-Bromo-2-ethylthiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethylthiazole is a substituted thiazole derivative of significant interest in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the introduction of a bromine atom and an ethyl group can modulate the molecule's physicochemical properties, reactivity, and biological interactions.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, providing a foundational dataset for researchers in drug discovery and development.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values based on established spectroscopic principles and experimental data from analogous compounds. This guide is designed to serve as a valuable resource for scientists, enabling a deeper understanding of the molecule's structural features and providing a practical reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons and the proton on the thiazole ring. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Singlet1HH-4
~3.05Quartet2H-CH₂-
~1.40Triplet3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Thiazole Proton (H-4): The proton at the C-4 position of the thiazole ring is expected to appear as a singlet at approximately 7.65 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent electronegative sulfur and bromine atoms.

  • Ethyl Group Protons: The ethyl group will present as a characteristic quartet and triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring, leading to a predicted downfield shift to around 3.05 ppm. These protons appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and are therefore more shielded, resonating at approximately 1.40 ppm as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C-2
~143C-4
~115C-5
~25-CH₂-
~14-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Thiazole Ring Carbons: The carbon atom at the C-2 position, bonded to the nitrogen and sulfur atoms and the ethyl group, is expected to be the most downfield, around 170 ppm. The C-4 carbon, attached to a proton, is predicted to resonate at approximately 143 ppm. The C-5 carbon, bearing the bromine atom, will be significantly shielded by the halogen, with a predicted chemical shift of around 115 ppm.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group, being directly attached to the thiazole ring, is expected at approximately 25 ppm. The terminal methyl carbon (-CH₃) will be the most upfield signal, at around 14 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (aromatic)
~2970-2850Medium-StrongC-H stretching (aliphatic)
~1600-1450MediumC=C and C=N stretching (thiazole ring)
~1050StrongC-Br stretching

Interpretation of the IR Spectrum:

  • C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring. The bands in the 2970-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.

  • Thiazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.

  • C-Br Stretching: A strong absorption band is predicted around 1050 cm⁻¹, which is indicative of the C-Br stretching vibration.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • For transmission IR of a liquid, place a drop of the sample between two KBr or NaCl plates.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of bromine is expected to produce a characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
191/193High[M]⁺ (Molecular ion)
176/178Medium[M - CH₃]⁺
112High[M - Br]⁺
98Medium[M - Br - CH₂]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed as a pair of peaks at m/z 191 and 193 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical: Fragmentation of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 176/178.

    • Loss of a Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), giving a prominent peak at m/z 112.

    • Further Fragmentation: The fragment at m/z 112 can further lose a methylene group (CH₂) to yield an ion at m/z 98.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Acquire the mass spectrum using an electron ionization (EI) source.

  • Set the ionization energy to 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualizations

Caption: Molecular Structure of this compound.

MS_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound mol_ion [C₅H₆BrNS]⁺˙ m/z 191/193 frag1 [C₄H₃BrNS]⁺ m/z 176/178 mol_ion->frag1 - •CH₃ frag2 [C₅H₆NS]⁺ m/z 112 mol_ion->frag2 - •Br frag3 [C₄H₄NS]⁺ m/z 98 frag2->frag3 - CH₂

Caption: Proposed MS Fragmentation Pathways.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. While the NMR and IR data are primarily predictive, they are grounded in the well-established principles of spectroscopy and supported by experimental data from analogous structures. The mass spectrometry interpretation, highlighting the characteristic isotopic pattern of bromine, offers a definitive method for confirming the presence of this halogen. This guide serves as a critical resource for researchers, facilitating the confident identification and further investigation of this important heterocyclic compound.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Halothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-halothiazole moiety is a cornerstone in contemporary medicinal chemistry and materials science, lending unique physicochemical properties to a vast array of functional molecules. This technical guide provides an in-depth review of the principal synthetic strategies for accessing this privileged scaffold. We will explore the nuances of direct electrophilic halogenation of the thiazole core, the classical yet robust Hantzsch thiazole synthesis, and the strategic conversion of 5-aminothiazoles via Sandmeyer-type reactions. For each methodology, we will dissect the underlying mechanisms, offer field-proven insights into experimental choices, and present detailed, actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 5-halothiazole scaffold in their research and development endeavors.

The Ascendancy of 5-Halothiazoles in Chemical Sciences

The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1] The introduction of a halogen atom at the 5-position of the thiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a versatile handle for further synthetic diversification through cross-coupling reactions. Consequently, the development of efficient and regioselective methods for the synthesis of 5-halothiazoles is of paramount importance.

Core Synthetic Strategies for 5-Halothiazoles

The synthesis of 5-halothiazoles can be broadly categorized into two main approaches: the late-stage functionalization of a pre-formed thiazole ring and the construction of the thiazole ring with the halogen atom already incorporated. This guide will focus on the most prevalent and practical methods within these categories.

Direct Electrophilic Halogenation of the Thiazole Ring

Direct C-H halogenation of the thiazole nucleus is an atom-economical approach to introduce a halogen at the 5-position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity of this reaction is highly dependent on the substituents present on the ring and the choice of halogenating agent.

Mechanism Overview: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The halogenating agent, often activated by a Lewis or Brønsted acid, generates a potent electrophile that attacks the electron-rich C5 position of the thiazole ring, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-halothiazole product.

Diagram: General Mechanism of Electrophilic Halogenation of Thiazole

G Thiazole Thiazole SigmaComplex Sigma Complex (Wheland Intermediate) Thiazole->SigmaComplex Attack at C5 HalogenatingAgent X+ HalogenatingAgent->SigmaComplex Halothiazole 5-Halothiazole SigmaComplex->Halothiazole Deprotonation Proton H+ Halothiazole->Proton

Caption: Electrophilic attack at C5 leads to a Wheland intermediate.

  • 2.1.1 5-Bromothiazoles: Bromination at the C5 position is often achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or chloroform.[2] The reaction of 2-aminothiazole with bromine in acetic acid, for instance, yields 2-amino-5-bromothiazole.[2] For unsubstituted thiazole, sequential bromination and debromination strategies have been developed to access the full family of bromothiazoles.[3][4]

  • 2.1.2 5-Chlorothiazoles: Direct chlorination can be more challenging due to the higher reactivity of chlorine. Reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly employed. The synthesis of the key intermediate 2-chloro-5-chloromethylthiazole often involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent like sulfuryl chloride.[5][6]

  • 2.1.3 5-Iodothiazoles: Iodination typically requires an activating agent to generate a more potent electrophile. A mixture of iodine and an oxidizing agent (e.g., nitric acid) or the use of N-iodosuccinimide (NIS) are common methods.

  • 2.1.4 5-Fluorothiazoles: Direct fluorination of thiazoles is rare due to the extreme reactivity of elemental fluorine. More sophisticated methods are generally required. For example, 2-amino-5-fluorothiazole hydrochloride has been synthesized from 2-aminothiazole via a multi-step process involving a key fluorine-introducing step using N-fluorobenzenesulfonimide (NFSi) on a lithiated intermediate.[7]

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][8][9] By choosing an appropriately halogenated α-halocarbonyl precursor, a 5-halothiazole can be synthesized directly.

Mechanism Overview: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[8]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch cluster_reactants Reactants cluster_process Process cluster_product Product AlphaHalo α-Halocarbonyl NucleophilicAttack Nucleophilic Attack (SN2) AlphaHalo->NucleophilicAttack Thioamide Thioamide Thioamide->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration ThiazoleProduct Substituted Thiazole Dehydration->ThiazoleProduct

Caption: Workflow of the Hantzsch thiazole synthesis.

This method's primary advantage is its modularity, allowing for the synthesis of a wide range of substituted thiazoles by varying the α-halocarbonyl and thioamide starting materials. For instance, reacting an α,α-dihaloketone with a thioamide can directly lead to a 5-halothiazole derivative.

Sandmeyer-Type Reactions of 5-Aminothiazoles

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate.[10][11][12] This strategy is particularly useful when direct halogenation is either unselective or incompatible with other functional groups in the molecule.

Mechanism Overview: The synthesis begins with the diazotization of a 5-aminothiazole using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a 5-thiazole diazonium salt. This highly reactive intermediate is then treated with a copper(I) halide (CuX, where X = Cl, Br) which catalyzes the substitution of the diazonium group with the corresponding halide, releasing nitrogen gas.[10][11] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10]

The synthesis of 5-bromothiazole from 2-amino-5-bromothiazole can be achieved through a deamination process that is conceptually similar, involving diazotization followed by reduction with an agent like hypophosphorous acid.[13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 5-halothiazole depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table provides a comparative overview of the discussed methods.

Method Advantages Disadvantages Typical Reagents
Direct Halogenation Atom-economical, straightforward for activated rings.Can suffer from poor regioselectivity, harsh conditions may be required.NBS, NCS, SO2Cl2, Br2, I2/oxidant.
Hantzsch Synthesis Highly versatile, good control over substitution pattern.Requires synthesis of specific α-halocarbonyl precursors.α-haloketones, thioamides.
Sandmeyer Reaction Excellent for installing halogens where direct methods fail, mild conditions.Requires a 5-amino precursor, diazonium salts can be unstable.5-aminothiazole, NaNO2, H+, CuX.

Key Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic methodologies discussed. Researchers should always first consult the primary literature and conduct a thorough safety assessment before undertaking any new experimental procedure.

Protocol 4.1: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination[2]
  • Dissolution: Dissolve 2-aminothiazole (4.0 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.

  • Bromination: Slowly add bromine (8.0 mmol) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.

Protocol 4.2: General Procedure for Hantzsch Thiazole Synthesis[9]
  • Mixing: In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, ~7.5 mmol) in a solvent such as methanol.

  • Heating: Heat the reaction mixture to reflux and monitor for the formation of a precipitate or by TLC.

  • Neutralization: After the reaction is complete (typically after cooling), neutralize the mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the neutral thiazole product.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solid with water and then a cold solvent (e.g., methanol) and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 4.3: Synthesis of 5-Bromothiazole via Sandmeyer-type Deamination[13]
  • Diazotization: To a solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid (86% solution) and concentrated nitric acid, cooled to -5 °C, add a solution of sodium nitrite (110 mmol) in water over 45 minutes, maintaining the temperature below -5 °C. Stir for an additional 15 minutes.

  • Reduction: Add hypophosphorous acid dropwise over 30 minutes, keeping the temperature below 0 °C.

  • Reaction: Stir the mixture at 0 °C for 150 minutes, then allow it to warm to room temperature overnight.

  • Work-up: Pour the reaction mixture into a solution of sodium hydroxide (NaOH) in water. Adjust the pH to neutrality with 5N NaOH.

  • Extraction: Extract the mixture with dichloromethane (CH2Cl2) (3 x 200 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by MPLC on silica gel to afford the title compound.

Future Perspectives and Conclusion

The synthesis of 5-halothiazoles continues to be an active area of research, driven by the demand for novel molecular entities in drug discovery and materials science. While classical methods like the Hantzsch synthesis and Sandmeyer reaction remain mainstays in the synthetic chemist's toolbox, modern advancements are focusing on more efficient and sustainable approaches. The development of catalytic direct C-H halogenation methods with improved regioselectivity and milder reaction conditions represents a significant frontier. Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields.[14] As our understanding of the chemical reactivity of the thiazole nucleus deepens, we can anticipate the emergence of even more sophisticated and elegant strategies for the synthesis of these valuable halogenated heterocycles.

References

5-Bromo-2-ethylthiazole: A Technical Guide to the Determination of Key Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Bromo-2-ethylthiazole is a substituted thiazole derivative of interest in synthetic and medicinal chemistry. As with any novel or sparsely studied compound, a thorough understanding of its fundamental physical properties is a prerequisite for its application in research and development. This technical guide addresses the current landscape of available data for the boiling point and density of this compound. Recognizing the current scarcity of published specific data for this compound, this guide provides a comprehensive framework for the experimental determination of these crucial parameters. It further contextualizes the expected properties through an analysis of closely related analogs, offering a valuable resource for researchers navigating the characterization of this and similar chemical entities.

Introduction: The Significance of Physical Properties in Chemical Development

The boiling point and density of a chemical compound are fundamental physical constants that provide critical insights into its nature. The boiling point, the temperature at which a liquid's vapor pressure equals the pressure surrounding it, is a key indicator of a molecule's volatility and intermolecular forces. Density, the mass of a substance per unit volume, is essential for a multitude of practical applications, from reaction stoichiometry calculations to formulation development.

For researchers and professionals in drug development, these properties are indispensable. They inform purification strategies such as distillation, guide the selection of appropriate solvents, and are critical for the development of accurate analytical methods. Furthermore, in the context of medicinal chemistry, understanding these physical characteristics can provide clues about a molecule's potential for membrane permeability and overall druglikeness.

The Physical Properties of this compound: A Data Gap

In the absence of direct data, it is instructive to examine the physical properties of structurally similar compounds. This comparative analysis can provide a reasonable estimation of the expected range for the boiling point and density of this compound.

Table 1: Physical Properties of Structurally Related Thiazole Derivatives

Compound NameStructureBoiling Point (°C)Density (g/mL)Source
2-Ethylthiazole148Not Available[1]
5-Bromo-2-methylthiazoleNot AvailableNot Available
2-Bromo-5-methylthiazoleNot Available1.68[2]
5-Ethyl-2-methylthiazole1701.026 - 1.036 @ 20°C[3]

Note: The lack of comprehensive data even for closely related isomers underscores the necessity for experimental determination for this compound.

Experimental Determination of Boiling Point and Density

Given the absence of published data, experimental determination is the definitive method to establish the boiling point and density of this compound. The following section outlines standard, reliable protocols for these measurements, suitable for a research laboratory setting.

Workflow for Physical Property Determination

The logical flow for determining the boiling point and density of a novel compound is outlined below. This workflow ensures that a pure sample is used for accurate measurements.

Caption: Workflow for the synthesis, purification, and physical characterization of this compound.

Protocol for Boiling Point Determination (Micro-scale)

For novel or precious compounds, a micro-scale boiling point determination method is often preferred to conserve material.

Materials:

  • Capillary tube

  • Melting point apparatus with a heating block and thermometer

  • Small glass tube (e.g., a shortened NMR tube)

  • Sample of purified this compound

  • Heat source (Bunsen burner or micro-torch for sealing)

Procedure:

  • Sample Preparation: Introduce a small amount (a few microliters) of the purified this compound into the small glass tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the sealed capillary tube into the liquid sample in the glass tube.

  • Apparatus Setup: Attach the glass tube to a thermometer and place it in the heating block of a melting point apparatus.

  • Heating: Begin heating the block slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

  • Pressure Recording: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of a liquid.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.1 mg)

  • Constant temperature water bath

  • Sample of purified this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.

  • Mass of Empty Pycnometer: Weigh the clean, dry pycnometer accurately on the analytical balance (m_pyc).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m_water).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the purified this compound and allow it to equilibrate in the constant temperature water bath to the same temperature. Adjust the liquid level to the mark, dry the exterior, and weigh it (m_sample).

  • Calculation:

    • Calculate the mass of the water: Mass_water = m_water - m_pyc

    • Calculate the volume of the pycnometer at the specific temperature using the known density of water at that temperature (ρ_water): Volume_pyc = Mass_water / ρ_water

    • Calculate the mass of the sample: Mass_sample = m_sample - m_pyc

    • Calculate the density of the sample (ρ_sample): ρ_sample = Mass_sample / Volume_pyc

Conclusion

While the specific boiling point and density of this compound are not currently documented in readily accessible sources, this guide provides a robust framework for their experimental determination. By following the detailed protocols for micro-scale boiling point measurement and density determination by pycnometry, researchers can confidently establish these fundamental physical constants. The contextual data from related thiazole derivatives offers a preliminary estimation, but for all applications requiring precision, direct experimental measurement is paramount. The methodologies outlined herein are designed to ensure accuracy and are aligned with standard laboratory practices, empowering researchers to fill the existing data gap for this and other novel chemical entities.

References

An In-depth Technical Guide to Brominated Thiazoles: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide range of clinically successful drugs. The thiazole nucleus is present in compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[1].

The Strategic Role of Bromine in Thiazole Derivatives

The introduction of a bromine atom onto the thiazole ring significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the facile introduction of molecular complexity and the systematic exploration of the chemical space around the thiazole core to optimize drug-like properties.

Physicochemical Properties: Focus on Key Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Bromothiazole3034-55-7C₃H₂BrNS164.02A fundamental building block for more complex derivatives.[2]
2-Bromo-5-methylthiazole41731-23-1C₄H₄BrNS178.05Introduction of a methyl group can influence lipophilicity and metabolic stability.[3]
Ethyl 2-bromo-4-methylthiazole-5-carboxylate22900-83-0C₇H₈BrNO₂S250.12The ester functionality provides a site for further modification, such as amidation.[4][5][6]
5-Bromo-2-ethoxythiazole1086382-60-6C₅H₆BrNOS208.08The ethoxy group can modulate the electronic properties and solubility of the molecule.[7]

Synthesis of Brominated Thiazoles: A Methodological Overview

The synthesis of brominated thiazoles can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, followed by bromination.

General Synthetic Workflow: Hantzsch Thiazole Synthesis and Subsequent Bromination

The Hantzsch synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. For the synthesis of brominated thiazoles, a subsequent bromination step is required.

Synthesis_Workflow alpha-Haloketone alpha-Haloketone Thiazole_Core Thiazole Core Formation (Hantzsch Synthesis) alpha-Haloketone->Thiazole_Core Thioamide Thioamide Thioamide->Thiazole_Core Brominated_Thiazole Brominated Thiazole Thiazole_Core->Brominated_Thiazole Bromination Brominating_Agent Brominating_Agent Brominating_Agent->Brominated_Thiazole

Caption: General workflow for the synthesis of brominated thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (A Precursor for Bromination)

A one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a common precursor, has been described:

  • To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-bromosuccinimide (NBS).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea to the mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling, the product can be isolated through filtration and recrystallization.

This protocol is adapted from a literature procedure and serves as a representative example of thiazole synthesis.

Applications in Drug Discovery and Development

Brominated thiazoles are invaluable intermediates in the synthesis of a wide array of biologically active molecules. The bromine atom provides a reactive site for introducing various substituents, enabling the fine-tuning of pharmacological properties.

Role as a Key Intermediate

Ethyl 2-bromothiazole-5-carboxylate is a prominent example of a brominated thiazole derivative used extensively in medicinal chemistry.[8] Its bromine atom facilitates cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing complex molecular architectures.[8][9] The ester group can be readily modified, further expanding the synthetic possibilities.[9]

Drug_Development_Pathway Brominated_Thiazole Brominated Thiazole Intermediate Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Brominated_Thiazole->Cross_Coupling Functional_Group_Interconversion Functional Group Interconversion Brominated_Thiazole->Functional_Group_Interconversion Diverse_Analogues Library of Diverse Thiazole Analogues Cross_Coupling->Diverse_Analogues Functional_Group_Interconversion->Diverse_Analogues SAR_Studies Structure-Activity Relationship (SAR) Studies Diverse_Analogues->SAR_Studies Lead_Compound Optimized Lead Compound SAR_Studies->Lead_Compound

Caption: The central role of brominated thiazoles in drug discovery workflows.

Therapeutic Targets

Thiazole-containing compounds have shown activity against a wide range of therapeutic targets. For instance, derivatives of ethyl 2-bromo-4-methylthiazole-5-carboxylate are utilized in the development of antimicrobial agents.[4] The thiazole scaffold is also present in compounds investigated for their anticancer and anti-inflammatory activities.[1]

Safety and Handling

Brominated thiazoles, like many halogenated organic compounds, require careful handling in a laboratory setting. It is imperative to consult the Safety Data Sheet (SDS) for specific compounds before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

Brominated thiazoles represent a versatile and highly valuable class of compounds for drug discovery and development. Their synthetic tractability, coupled with the diverse biological activities of their derivatives, ensures their continued importance in medicinal chemistry. While the specific compound 5-Bromo-2-ethylthiazole is not extensively documented, the principles and methodologies discussed in this guide for analogous structures provide a robust framework for researchers to design and synthesize novel thiazole-based therapeutic agents. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-2-ethylthiazole (CAS No. 196500-19-3). As a brominated heterocyclic compound, this thiazole derivative requires careful management in a laboratory setting to mitigate risks. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical's inherent properties to ensure a self-validating system of safety for professionals in research and drug development.

Core Hazard Profile & Chemical Identity

Understanding the intrinsic nature of this compound is the foundation of its safe handling. While a comprehensive toxicological profile is not fully established, data from suppliers and analysis of structurally similar brominated thiazoles allow for a robust preliminary hazard assessment.[1][2]

GHS Classification and Rationale

Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows.[1] The causality for these classifications stems from the typical reactivity of halogenated aromatic systems and their behavior in biological systems.

Hazard Class Hazard Statement Pictogram Rationale and Field Insights
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedThiazole derivatives can interfere with metabolic processes. Ingestion can lead to systemic toxicity. The "harmful" classification necessitates immediate medical attention if swallowed and prohibits eating or drinking in handling areas.[1][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationThe electrophilic nature of the bromine atom on the thiazole ring can lead to reactions with skin proteins, causing irritation. Prolonged contact should be avoided, and appropriate gloves are mandatory.[1][4][5]
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritationSimilar to skin irritation, the compound can cause significant irritation to the sensitive tissues of the eye. Chemical splash goggles are essential to prevent irreversible damage.[1][4][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationAs a potentially volatile or aerosolizable substance, inhalation can irritate the respiratory tract. All handling of the compound outside of a sealed container must be performed in a certified chemical fume hood.[1][4]
Physicochemical Properties (Inferred)

While specific experimental data for this compound is limited, the properties of similar compounds suggest the following:

  • Molecular Formula: C₅H₆BrNS[1]

  • Molecular Weight: 192.07 g/mol [1]

  • Appearance: Likely a pale-yellow to brown liquid or solid.[6]

  • Stability: Brominated thiazoles can be sensitive to light and may decompose over time, especially when not stored properly.[7] Some decomposition products may be unstable.[8] Thermal decomposition can release toxic and corrosive gases like hydrogen bromide, sulfur oxides, and nitrogen oxides.[9][10]

The Self-Validating Safety Workflow: A Principle-Based Approach

A robust safety protocol is not a list of rules but a logical workflow where each step validates the integrity of the next. For this compound, this workflow is built on the principles of Exposure Minimization , Containment , and Preparedness .

Safety_Workflow cluster_0 PREPARATION & ASSESSMENT cluster_1 HANDLING & EXPERIMENTATION cluster_2 DISPOSAL & DECONTAMINATION cluster_3 EMERGENCY PREPAREDNESS RiskAssessment 1. Risk Assessment (Review SDS, Hazards) PPE_Selection 2. PPE Selection (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection Workspace_Prep 3. Workspace Preparation (Fume Hood, Spill Kit) PPE_Selection->Workspace_Prep Handling 4. Controlled Handling (In Fume Hood, Smallest Quantities) Workspace_Prep->Handling Storage 5. Secure Storage (Cool, Dark, Tightly Sealed) Handling->Storage Spill_Response Spill Response Handling->Spill_Response Exposure_Response Exposure Response Handling->Exposure_Response Waste_Segregation 6. Waste Segregation (Halogenated Organic Waste) Storage->Waste_Segregation Decontamination 7. Decontamination (Glassware, Surfaces) Waste_Segregation->Decontamination Decontamination->RiskAssessment Cycle Reinforcement

Caption: Logical workflow for handling this compound.

Experimental Protocols: From Benchtop to Disposal

The following protocols are designed to be self-validating systems, ensuring safety at each stage of use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The choice is dictated directly by the compound's hazard profile.

Equipment Specification Causality (Why this is necessary)
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1Protects against splashes that can cause serious eye irritation (H319).[9]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Prevents skin contact that leads to irritation (H315). Always check the glove manufacturer's compatibility chart and inspect gloves before use.[11]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent respiratory tract irritation (H335).[11]
Handling and Storage Protocol

Objective: To prevent the release of and exposure to this compound during routine laboratory operations.

Methodology:

  • Designated Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[12][13]

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.

  • Transfers: When transferring the substance, ensure all containers are stable. Use a secondary container to move the chemical outside of the fume hood.

  • Heating: Avoid overheating, as thermal decomposition can produce hazardous gases.[10] If heating is necessary, use a controlled heating mantle or water bath.

  • Storage: Store the container tightly sealed in a cool, dry, and dark place.[14] It should be stored away from incompatible materials such as strong oxidizing agents.[9] The storage area should be well-ventilated.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Waste Disposal Protocol

Objective: To ensure the safe and environmentally compliant disposal of this compound and contaminated materials.

Causality: As a halogenated organic compound, this compound must not be disposed of down the drain. It requires segregation into a specific waste stream to prevent environmental contamination and to ensure it is handled correctly by waste management professionals.[11][12][15]

Methodology:

  • Waste Collection: Collect all waste containing this compound (including reaction residues, contaminated solvents, and rinsates) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]

  • Solid Waste: Dispose of contaminated solid materials (e.g., gloves, absorbent pads, silica gel) in a separate, sealed, and labeled solid hazardous waste container.

  • Container Management: Keep waste containers closed except when adding waste.[12] Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the container is full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.

Emergency Response: A Validated Action Plan

Preparedness is the final validation of a safe system. In the event of an emergency, a clear, logical response is critical.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Emergency Event Spill_Small Small Spill (Contained in hood) Start->Spill_Small Spill_Large Large Spill (Outside hood) Start->Spill_Large Exposure_Type Type of Exposure? Start->Exposure_Type Absorb Absorb with inert material Spill_Small->Absorb Use spill kit Evacuate Evacuate Area Call EHS/Emergency Services Spill_Large->Evacuate Alert others Collect_Waste Collect_Waste Absorb->Collect_Waste Collect into halogenated waste Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Ingestion Ingestion Exposure_Type->Ingestion Ingestion Wash_Skin Wash with soap & water for 15 min Skin_Contact->Wash_Skin Remove contaminated clothing Flush_Eyes Flush for 15 min Eye_Contact->Flush_Eyes Use eyewash station Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Medical_Help_Ingestion Medical_Help_Ingestion Ingestion->Medical_Help_Ingestion Do NOT induce vomiting Seek_Medical Seek Immediate Medical Attention Wash_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Medical_Help_Ingestion->Seek_Medical

Caption: Emergency response decision tree for spills and exposures.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[1]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of a multi-layered safety strategy. By adhering to the principles of exposure minimization, containment, and emergency preparedness, researchers can confidently and safely utilize this compound in their work. This guide serves as a technical resource to empower laboratory personnel to establish and maintain a self-validating culture of safety.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its typically mild reaction conditions and tolerance of various functional groups.[1][3][4]

This document provides a detailed protocol and technical guidance for performing the Sonogashira coupling with 5-Bromo-2-ethylthiazole, a heterocyclic building block of interest in medicinal chemistry and materials science. The thiazole moiety is a prevalent scaffold in numerous bioactive molecules.[5][6][7][8] The ability to functionalize the 5-position of the 2-ethylthiazole core via Sonogashira coupling opens avenues for the synthesis of novel derivatives with potentially interesting biological or material properties. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental procedure and an in-depth understanding of the underlying chemical principles.

Reaction Mechanism: The Interplay of Palladium and Copper

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] Although the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway is illustrated below.[9][11]

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition of R¹-X pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product R¹-C≡CR² pd_alkyne->product Reductive Elimination cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd_complex cu_alkyne->cu_x alkyne H-C≡CR² alkyne->cu_alkyne Deprotonation (Base) caption Figure 1: Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling.

The palladium cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex.[9][12] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][13] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide ligand to the palladium center.[9][13] The final step is reductive elimination from the palladium complex, which forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst.[11][12]

Materials and Reagents

The following table provides a list of representative reagents for the Sonogashira coupling of this compound. The quantities are based on a 1 mmol scale reaction and may need to be adjusted for specific applications.

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)EquivalentsPurpose
This compoundC₅H₆BrNS208.081.01.0Aryl halide substrate
PhenylacetyleneC₈H₆102.131.21.2Terminal alkyne coupling partner
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.900.030.03Palladium catalyst precursor
Copper(I) iodideCuI190.450.050.05Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPEA)(C₂H₅)₃N or (i-Pr)₂NH101.19 or 101.193.03.0Base and/or solvent
Anhydrous Tetrahydrofuran (THF) or TolueneC₄H₈O or C₇H₈-5 mL-Anhydrous solvent
Argon or Nitrogen gasAr or N₂---Inert atmosphere to prevent catalyst degradation and alkyne homocoupling
Standard laboratory glassware----Reaction vessel, condenser, etc.
Magnetic stirrer and hotplate----For stirring and heating the reaction mixture
Thin Layer Chromatography (TLC) plates----For monitoring reaction progress

Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene. It is crucial to perform this reaction under an inert atmosphere to prevent oxidative degradation of the catalyst and the undesirable homocoupling of the alkyne.[1][2]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add this compound, PdCl₂(PPh₃)₂, and CuI setup->add_solids add_liquids Add Anhydrous Solvent, Base, and Phenylacetylene add_solids->add_liquids reaction Stir at Room Temperature or Heat as Required add_liquids->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end caption Figure 2: Experimental Workflow for Sonogashira Coupling.

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

1. Reaction Setup:

  • To a dry, oven- or flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet, add this compound (1.0 mmol, 208 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

2. Reagent Addition:

  • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) or toluene (5 mL) via syringe.

  • Add triethylamine (3.0 mmol, 0.42 mL) or diisopropylamine (3.0 mmol, 0.42 mL) via syringe.[3][12][14] The amine acts as both a base and can serve as a solvent in some cases.[1]

  • Finally, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature. For less reactive aryl bromides, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[15] The reactivity of aryl halides generally follows the trend I > Br > Cl.[12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. A suitable eluent system would be a mixture of hexane and ethyl acetate. Visualize the spots under UV light. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.

4. Work-up Procedure:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine hydrohalide salt, followed by brine (15 mL).[12][15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is then purified by flash column chromatography on silica gel.[12][16][17] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from any remaining starting materials and byproducts.

Characterization

The purified product, 2-ethyl-5-(phenylethynyl)thiazole, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents and solvents. Consider using a more active catalyst or ligand system.[9][18]
Low reactivity of aryl bromideIncrease the reaction temperature or use a more polar solvent like DMF.[4][19]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenMaintain a strict inert atmosphere. Degas the solvent and reagents thoroughly before use.[1]
High concentration of copper catalystReduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1][18][20]
Difficulty in purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

References

The Versatility of 5-Bromo-2-ethylthiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Strategic Importance of 5-Bromo-2-ethylthiazole

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery. The thiazole nucleus is present in a wide array of clinically approved drugs, including antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and anti-inflammatory drugs like meloxicam.[1] The development of novel thiazole derivatives continues to be a vibrant area of research, with a focus on creating compounds with enhanced efficacy and novel mechanisms of action.

Within the diverse family of thiazole-based building blocks, this compound stands out as a particularly valuable synthon for medicinal chemists. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The ethyl group at the 2-position can also play a crucial role in modulating the lipophilicity and metabolic stability of the final compound, and can participate in key binding interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and key transformations.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be approached through several routes. A common and effective method is the Hantzsch thiazole synthesis, followed by bromination.[2] This section provides a representative protocol for the synthesis of the title compound.

Protocol 1: Synthesis of 2-Ethylthiazole via Hantzsch-type Reaction

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[3] For the synthesis of 2-ethylthiazole, propionamide is first converted to the corresponding thioamide, which is then reacted with a suitable α-halocarbonyl compound.

Materials and Reagents:

  • Propionamide

  • Lawesson's reagent or Phosphorus Pentasulfide (P4S10)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Thioamide Formation: In a round-bottom flask, dissolve propionamide (1.0 eq) in anhydrous DCE. Add Lawesson's reagent (0.5 eq) portion-wise with stirring. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude thiopropionamide is often used in the next step without further purification.

  • Thiazole Ring Formation: Dissolve the crude thiopropionamide in ethanol. Add chloroacetaldehyde (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-ethylthiazole.

Protocol 2: Bromination of 2-Ethylthiazole

The bromination of the electron-rich thiazole ring typically occurs at the 5-position.[4]

Materials and Reagents:

  • 2-Ethylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 2-ethylthiazole (1.0 eq) in acetonitrile in a round-bottom flask. Cool the solution in an ice bath.

  • Bromination: Add NBS (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Application of this compound in the Synthesis of Bioactive Molecules

The bromine atom at the 5-position of this compound is a key functional group for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this regard, allowing for the formation of C-C bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.[5]

Suzuki-Miyaura Coupling: Synthesis of 2-Ethyl-5-arylthiazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[6] In the context of this compound, this reaction enables the synthesis of a wide range of 2-ethyl-5-arylthiazole derivatives, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane9012~90-98
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1106~80-90
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, which can be adapted based on the specific substrates and desired outcome.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the degassed solvent and then the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates and phosphates being commonly used.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 C Ar-Pd(II)L2-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)L2-Ar' C->E Ar'-B(OR)2, Base D Transmetalation E->A Ar-Ar' F Reductive Elimination G Ar-Ar' ArX This compound (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)2) Base Base Sonogashira_Cycle cluster_palladium Palladium Cycle cluster_copper Copper Cycle cluster_reactants Reactants A Pd(0)L2 C Ar-Pd(II)L2-X A->C Ar-X (Oxidative Addition) E Ar-Pd(II)L2-C≡CR C->E Cu-C≡CR (Transmetalation) E->A Ar-C≡CR (Reductive Elimination) F Cu-X H Cu-C≡CR F->H R-C≡CH, Base H->F Ar-Pd(II)L2-X I R-C≡C-H, Base ArX This compound (Ar-X) ArX->A Alkyne Terminal Alkyne (R-C≡CH) Base Base

References

Introduction: The Central Role of the Thiazole Scaffold in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist

Application Note: AN-AG005

Topic: 5-Bromo-2-ethylthiazole as a Strategic Building Block for Agrochemical Synthesis

The five-membered thiazole heterocycle is a cornerstone in the design of modern agrochemicals.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a potent pharmacophore, present in numerous commercial insecticides, fungicides, and herbicides.[1] Notably, the thiazole ring is a key component of second-generation neonicotinoid insecticides, such as thiamethoxam and clothianidin, which are valued for their systemic action and high efficacy against piercing-sucking pests.[3] The strategic functionalization of the thiazole ring is therefore of paramount importance for the discovery and synthesis of new, effective crop protection agents.

This guide focuses on This compound , a versatile and highly valuable building block for agrochemical synthesis. The presence of a bromine atom at the C-5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] The ethyl group at the C-2 position offers steric and electronic properties that can be exploited to fine-tune the biological activity and metabolic stability of the final agrochemical product. This document provides a detailed examination of the reactivity of this compound and presents robust, field-proven protocols for its application in constructing complex agrochemical precursors.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties and reactivity of this compound is critical for its effective use in synthesis. The key to its utility lies in the selective reactivity of the C-Br bond.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆BrNS
Molecular Weight 192.08 g/mol
Appearance Pale yellow to brown liquid/solid
CAS Number 100418-47-1
Key Reactive Site C5-Bromine

The C-5 bromine atom is significantly more susceptible to oxidative addition with a palladium(0) catalyst than other positions on the ring, making it the primary site for functionalization.[4] This regioselectivity is the foundation for its use as a building block.

Caption: Reactivity of this compound in cross-coupling.

Core Application: Synthesis of Aryl-Substituted Thiazoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for attaching aryl or heteroaryl moieties to the thiazole core.[5][6] This is a foundational step in building many complex agrochemicals.

Causality Behind the Protocol: Why This Method Works

The protocol's success hinges on a well-understood catalytic cycle.[7]

  • Catalyst: A Palladium(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(dppf), is the active catalyst. It initiates the cycle by inserting into the C-Br bond of the thiazole (oxidative addition).

  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate phosphine ligand that stabilizes the palladium center, prevents catalyst decomposition, and facilitates the subsequent steps of the reaction.[8]

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential. It reacts with the arylboronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the aryl group is transferred to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the thiazole and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.[9]

prep 1. Reaction Setup (Inert Atmosphere) react 2. Reagent Addition - this compound - Arylboronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) prep->react degas 3. Degassing (Ar bubbling) react->degas cat 4. Catalyst Addition (PdCl₂(dppf)) degas->cat heat 5. Heating & Stirring (e.g., 90 °C, 12h) cat->heat workup 6. Aqueous Workup (Phase Separation) heat->workup purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization purify->char

Caption: General workflow for a Suzuki cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of 5-Aryl-2-ethylthiazole from this compound.

Materials:

Table 2: Reagents for Suzuki Cross-Coupling Reaction

ReagentM.W.AmountMolesEquiv.
This compound192.081.00 g5.21 mmol1.0
Arylboronic Acid--6.25 mmol1.2
PdCl₂(dppf)731.7191 mg0.26 mmol0.05
Potassium Carbonate (K₂CO₃)138.212.16 g15.62 mmol3.0
1,4-Dioxane-20 mL--
Deionized Water-5 mL--

Procedure:

  • Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.21 mmol), the desired arylboronic acid (6.25 mmol), and potassium carbonate (2.16 g, 15.62 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

  • Degassing: Bubble argon through the stirred solution for another 15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, PdCl₂(dppf) (191 mg, 0.26 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Aryl-2-ethylthiazole.

Advanced Applications: C-N and C-C sp Bond Formation

Beyond the Suzuki reaction, this compound is an excellent substrate for other critical transformations in agrochemical synthesis.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, coupling the thiazole with a primary or secondary amine.[8][10] This is a key reaction for synthesizing precursors to insecticides and fungicides where an amino linkage is part of the active pharmacophore.[11]

  • Principle: Similar to the Suzuki reaction, this process uses a palladium catalyst. The key difference is the coupling partner (an amine) and typically the use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine, making it a potent nucleophile in the catalytic cycle.[12][13]

  • Protocol Synopsis: The reaction setup is analogous to the Suzuki protocol. This compound is reacted with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS) in an anhydrous aprotic solvent like toluene or dioxane.

Sonogashira Coupling for C-C sp Bond Formation

The Sonogashira coupling is the premier method for linking the thiazole ring to a terminal alkyne, creating a C(sp²)-C(sp) bond.[14][15] This transformation is valuable for introducing rigid, linear linkers into a molecule, which can be used to probe structure-activity relationships or as handles for further chemical modification.

  • Principle: This reaction is unique in that it typically requires a dual-catalyst system: a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The palladium cycle activates the C-Br bond, while the copper cycle activates the terminal alkyne, facilitating the crucial transmetalation step.[16] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[17]

  • Protocol Synopsis: Under an inert atmosphere, this compound is dissolved in an amine solvent (e.g., triethylamine). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (CuI), and the terminal alkyne are added. The reaction is typically stirred at room temperature or with gentle heating until completion.

Self-Validation and Quality Control

To ensure the trustworthiness of these protocols, rigorous characterization of the synthesized products is mandatory.

Table 3: Standard Analytical Techniques for Product Validation

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationConfirms the presence of the ethyl group, the thiazole ring protons, and the newly introduced moiety. Chemical shifts and coupling patterns must match the expected structure.
Mass Spectrometry (MS) Molecular Weight VerificationProvides the molecular weight of the product, confirming the successful coupling reaction. High-resolution MS (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the final compound. A single, sharp peak is indicative of a pure sample.
Infrared (IR) Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups and the disappearance of others (e.g., the C≡C-H stretch from a terminal alkyne after Sonogashira coupling).

Conclusion

This compound stands out as a highly strategic and versatile building block in the agrochemical synthesis pipeline. Its well-defined regioselectivity at the C-5 position allows for precise and predictable functionalization through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide researchers with reliable methods to construct complex C-C and C-N bonds, paving the way for the development of novel, high-efficacy fungicides, insecticides, and herbicides. The ability to systematically modify the thiazole core using this intermediate is a powerful tool for optimizing biological activity and driving innovation in crop protection.

References

Application Note & Protocol: Stille Cross-Coupling for the Synthesis of 2-Ethyl-5-Arylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental procedure for the Stille cross-coupling of 5-Bromo-2-ethylthiazole. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. The protocol details the reaction mechanism, step-by-step experimental setup, purification strategies, and key optimization parameters. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic methodology.

Introduction: The Strategic Importance of Stille Coupling

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Discovered by John K. Stille, this palladium-catalyzed cross-coupling reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[4][5] Its broad applicability arises from the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups, including esters, ketones, amines, and even hydroxyl groups.[4][5][6] These features make the Stille coupling particularly valuable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][7][8]

The 2,5-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This protocol focuses on the synthesis of 2-ethyl-5-arylthiazoles, versatile building blocks for drug discovery, by coupling this compound with various aryl stannanes.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Stille coupling is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, the active catalyst.[4][8] The organic halide (in this case, this compound) adds to the Pd(0) center, cleaving the carbon-bromine bond and oxidizing the palladium to a Pd(II) species.[4][6] This step typically forms a cis-intermediate that may rapidly isomerize to the more stable trans-isomer.[7][8][11]

  • Transmetalation: This is often the rate-determining step of the cycle.[11] The organostannane reagent exchanges its organic group (the aryl group) with the halide on the Pd(II) complex.[1][6] The precise mechanism of transmetalation can vary depending on the substrates and conditions, but it results in a diorganopalladium(II) intermediate.[1][11] The relative transfer rate of groups from the tin atom is typically: alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl.[12] This predictable selectivity allows for the use of organostannanes with non-transferable "dummy" ligands, such as butyl groups.

  • Reductive Elimination: In the final step, the two organic groups (the thiazole and the aryl group) are coupled together, forming the desired C-C bond and the final product.[4][6] This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[4]

Visualization of the Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate cis-[Th-Pd(II)L₂(Br)] Pd0->OA_Intermediate Oxidative Addition Trans_Intermediate trans-[Th-Pd(II)L₂(Br)] OA_Intermediate->Trans_Intermediate Isomerization TM_Intermediate trans-[Th-Pd(II)L₂(Ar)] Trans_Intermediate->TM_Intermediate Transmetalation RE_Intermediate cis-[Th-Pd(II)L₂(Ar)] TM_Intermediate->RE_Intermediate Isomerization Byproduct Br-Sn(Bu)₃ (X-SnR₃) RE_Intermediate->Pd0 Reductive Elimination Product 2-Et-Thiazole-Ar (R'-R'') Thiazole_Br 2-Et-Thiazole-Br (R'-X) Stannane Ar-Sn(Bu)₃ (R''-SnR₃) caption Catalytic cycle of the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an aryl tributylstannane. Reaction conditions may require optimization depending on the specific aryl stannane used.

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl tributylstannane (e.g., Phenyltributyltin, 2-Thienyltributyltin)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

    • Ligand (if using a ligand-free Pd source, e.g., AsPh₃, P(t-Bu)₃)

    • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

    • Additives (optional, e.g., CuI, LiCl)

    • Saturated aqueous potassium fluoride (KF) solution

    • Standard solvents for work-up (e.g., Ethyl Acetate, Hexanes, Brine)

    • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

    • Syringes and needles for liquid transfer

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Seal the flask with a septum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives like LiCl or CuI.[6][12]

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous solvent (e.g., DMF, Toluene) via syringe.[6]

    • Add the aryl tributylstannane (1.1-1.2 eq) to the stirring mixture via syringe. The reaction mixture may change color.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12][13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-48 hours).[13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Crucial Step (Tin Removal): Dilute the reaction mixture with an organic solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1-2 hours.[6][14] This process precipitates the tributyltin bromide byproduct as a filterable solid.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-ethyl-5-arylthiazole.[6][13] An alternative method for removing tin impurities involves using a stationary phase of silica gel mixed with ~10% potassium carbonate.[14]

Key Reaction Parameters and Optimization

The success of the Stille coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights for optimization.

ParameterCommon ChoicesRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable Pd(0) source.[8] Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used as they are reduced in situ to the active Pd(0) species.[8] For challenging couplings, more advanced catalysts with specialized ligands may be required.[13]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, XantphosThe choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[12] AsPh₃ can be particularly effective in some systems.
Solvent Toluene, Dioxane, DMF, NMPThe solvent choice influences reaction rates. Polar aprotic solvents like DMF or NMP can accelerate the reaction but may require higher purification efforts.[2] Toluene is a common, less polar alternative.
Temperature 80 °C - 120 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reaction time and yield.[13]
Additives CuI, LiCl, CsFCuI is a known co-catalyst that can accelerate the transmetalation step, especially with less reactive stannanes.[12] LiCl can facilitate the displacement of ligands from the palladium center. Fluoride ions can form hypervalent tin species, enhancing their reactivity.[12][15]
Organostannane Aryl-Sn(Bu)₃, Aryl-Sn(Me)₃Tributyltin reagents are common due to the low migratory aptitude of the butyl group.[12] Trimethyltin reagents are sometimes more reactive but are also more toxic. Stoichiometry is typically 1.1-1.2 equivalents to ensure complete consumption of the limiting halide.

Safety and Handling Precautions

  • Toxicity of Organotin Compounds: Organostannanes are highly toxic, particularly volatile ones like trimethyltin derivatives.[1][5] They can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional and environmental regulations. Do not dispose of tin waste down the drain.

  • Palladium Catalysts: While less acutely toxic, palladium catalysts should be handled with care. Some may be irritants or sensitizers.

Troubleshooting Common Issues

  • Low or No Yield:

    • Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized by exposure to air. Use freshly opened catalyst or a reliable Pd(II) precatalyst.

    • Insufficient Temperature: The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for decomposition.

    • Poor Substrate Reactivity: Some aryl stannanes are less reactive. Consider adding CuI as a co-catalyst.[12]

  • Homocoupling of Stannane:

    • This side reaction (R''-R'') can occur if the reaction conditions are not optimal.[1][6] Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.

  • Incomplete Tin Removal:

    • If the final product is contaminated with tin byproducts, repeat the aqueous KF wash with vigorous stirring for a longer duration.[6][14] Column chromatography over silica treated with K₂CO₃ can also be effective.[14]

References

C-N cross-coupling reactions with 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for C-N Cross-Coupling Reactions with 5-Bromo-2-ethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1] Among the myriad of nitrogen-containing heterocycles, the 2-aminothiazole motif is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a detailed examination of C-N cross-coupling reactions using this compound as a key building block. We will explore the mechanistic underpinnings of the Buchwald-Hartwig amination, present detailed experimental protocols, discuss alternative methods like the Ullmann condensation, and provide insights into reaction optimization and troubleshooting.

Part 1: The Strategic Importance of C-N Coupling on the Thiazole Core

The thiazole ring is a bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of an amino group at the C5 position of the 2-ethylthiazole core generates 5-amino-2-ethylthiazole derivatives, which are crucial intermediates in the synthesis of complex molecules.[4][5] Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance.[6] Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized this field, offering mild, efficient, and highly versatile pathways to these valuable compounds.[6][7]

Part 2: Mechanistic Insights into Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is the preeminent method for aryl C-N bond formation.[6][8] The reaction's success hinges on a delicate interplay between a palladium catalyst, a specialized phosphine ligand, and a base, which collectively orchestrate a catalytic cycle.[9]

The Catalytic Cycle:

  • Reductive Elimination of Pd(II) to Pd(0): If starting with a Pd(II) precursor like Pd(OAc)₂, it is first reduced in situ to the active Pd(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

The Critical Role of the Ligand: The choice of phosphine ligand is paramount for a successful reaction.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[10][12]

  • Steric Bulk: Accelerates the reductive elimination step and prevents the formation of inactive catalyst dimers.[6][9]

  • Electron-Donating Ability: Increases electron density on the palladium center, facilitating the initial oxidative addition step.[12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Product Ar-NR₂ Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Experimental Protocols

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of an amine with this compound. Optimization may be required depending on the specific amine used.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, etc.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.

  • Reagent Addition: Add the base, followed by this compound.

  • Solvent and Nucleophile: Add the anhydrous solvent, followed by the amine coupling partner.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-ethylthiazole derivative.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical YieldNotes
Pd₂(dba)₃ / XPhosNaOt-BuToluene10012-24Good-ExcellentA robust, general system for many amine types.[10]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11016GoodWeaker base may improve tolerance for sensitive functional groups.
[Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃Toluene10024GoodEffective for coupling with heterocyclic amines.[13]
Pd₂(dba)₃ / BrettPhosLiHMDSTHF808-16Good-ExcellentExcellent for selective mono-arylation of primary amines.[8]

Causality and Trustworthiness:

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reproducibility.[8]

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[8] Weaker bases like K₃PO₄ or Cs₂CO₃ offer a milder alternative.[9]

  • Ligand Choice: For heteroaryl halides like this compound, bulky biaryl phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst inhibition by the thiazole's sulfur or nitrogen atoms.[10][14]

Protocol II: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical alternative that uses a more economical copper catalyst. While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with specialized ligands have made it a viable option.[15][16]

Materials:

  • This compound

  • Amine

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMSO)

Step-by-Step Procedure:

  • Reagent Addition: To a sealed reaction tube, add CuI, the ligand, the base, this compound, and the amine.

  • Solvent: Add the solvent (e.g., DMF).

  • Reaction Conditions: Seal the tube and heat the mixture to a high temperature (typically 120-160 °C) with stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Ullmann vs. Buchwald-Hartwig:

  • Cost: Copper is significantly cheaper than palladium.

  • Conditions: Ullmann reactions typically require higher temperatures.[16]

  • Scope: The Buchwald-Hartwig amination generally has a broader substrate scope and higher functional group tolerance.[6] However, for specific substrates, the Ullmann reaction can be highly effective and complementary.[17]

Part 4: Conclusion and Future Outlook

The C-N cross-coupling of this compound is a powerful and reliable strategy for accessing medicinally relevant 5-amino-2-ethylthiazole derivatives.[18] The palladium-catalyzed Buchwald-Hartwig amination stands out for its versatility, mild conditions, and broad functional group compatibility, enabled by a sophisticated arsenal of phosphine ligands.[19][20] By understanding the underlying mechanisms and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can efficiently synthesize these valuable building blocks for drug discovery and development programs.[21]

References

The Synthetic Versatility of 5-Bromo-2-ethylthiazole: A Gateway to Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in the architecture of countless biologically active molecules and functional organic materials.[1] Among the diverse array of thiazole-based synthons, 5-Bromo-2-ethylthiazole emerges as a particularly valuable building block. Its strategic bromination at the 5-position provides a reactive handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced organic materials, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound whose utility is defined by its distinct functional components. The thiazole ring itself is an electron-deficient system that is rigid, planar, and capable of participating in π-π stacking, making it an attractive component for organic semiconductors.[2] The ethyl group at the 2-position can modulate solubility and electronic properties, while the bromine atom at the 5-position is the key to its synthetic versatility.

The Carbon-Bromine (C-Br) bond is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[3][4] This allows for the precise and efficient introduction of a vast array of substituents—including aryl, heteroaryl, vinyl, and alkynyl groups—at a specific position on the thiazole core. This capability is paramount for the systematic development of novel compounds with tailored electronic, optical, or biological properties.

This document will focus on the principal applications of this compound as a substrate in Suzuki-Miyaura, Stille, Sonogashira, and Heck cross-coupling reactions, providing the theoretical basis and practical methodologies for its successful implementation in the laboratory.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the most widely utilized cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[5][6] For this compound, this reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl-2-ethylthiazoles, which are common motifs in medicinal chemistry and organic electronics.[1][7]

Principle of the Reaction

The reaction couples the this compound with an organoboron reagent (typically a boronic acid or a boronate ester) in the presence of a palladium catalyst and a base.[8] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ being essential for activating the boronic acid for transmetalation.[3][4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal coupled_pd R¹-Pd(II)L₂(R²) transmetal->coupled_pd boronate R²-B(OR)₃⁻ boronate->transmetal base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->base Activation red_elim Reductive Elimination coupled_pd->red_elim red_elim->pd0 product R¹-R² red_elim->product Product thiazole This compound (R¹-Br) thiazole->ox_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from methods used for similar bromo-heterocyclic substrates.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The solution should be sparged with the inert gas for a further 5-10 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethylthiazole.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90492
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O100688
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O85385
4Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100878
Yields are representative based on literature for similar substrates and are not experimentally verified for this compound.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[9] It involves the palladium-catalyzed coupling of this compound with an organostannane (organotin) reagent.[10]

Principle of the Reaction

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide variety of functional groups.[10] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, often requiring specific work-up procedures like a potassium fluoride (KF) wash.

Stille_Workflow

References

Application Notes & Protocols: A Step-by-Step Guide for the Strategic Functionalization of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted thiazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] 5-Bromo-2-ethylthiazole represents a highly valuable and versatile building block, where the bromine atom at the C5 position serves as a strategic handle for introducing molecular diversity.[4] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the functionalization of this compound. We delve into the causality behind experimental choices for three principal transformation strategies: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and metal-halogen exchange for electrophilic quench. Each protocol is designed as a self-validating system, complete with mechanistic insights, data tables, and visual workflows to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

The thiazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems.[5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The presence of a bromine atom on the thiazole core, specifically at the C5 position, transforms the molecule into a powerful intermediate for synthetic diversification.[6] This halogen acts as a versatile anchor for a host of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[7]

This document provides a comprehensive guide to leveraging the reactivity of this compound, focusing on robust and scalable protocols critical for the drug development pipeline.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aromatic systems. Their mild conditions, broad functional group tolerance, and predictable reactivity make them indispensable in pharmaceutical process chemistry.[7]

General Experimental Workflow

A typical cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The workflow below illustrates the standard laboratory setup.

G cluster_setup Inert Atmosphere Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Flask Oven-Dried Schlenk Flask InertGas Inert Gas Manifold (Ar/N2) Flask->InertGas Purge Cycle x3 Stirring Vigorous Stirring Flask->Stirring Substrate This compound Substrate->Flask CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->Flask Catalyst Pd Catalyst & Ligand Catalyst->Flask Base Base Base->Flask Solvent Degassed Solvent Solvent->Flask Heating Heat to Specified Temp TLC Monitor by TLC/LC-MS Heating->TLC Periodic Sampling Stirring->Heating Quench Quench Reaction TLC->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_Complex R-Pd(II)L2-Br Pd0->OA_Complex Oxidative Addition (R-Br) TM_Complex R-Pd(II)L2-R' OA_Complex->TM_Complex Transmetalation (R'B(OH)2 + Base) TM_Complex->Pd0 Reductive Elimination Product R-R' TM_Complex->Product G Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA_Complex R-Pd(II)L2-Br Pd0->OA_Complex Oxidative Addition (R-Br) TM_Complex R-Pd(II)L2-C≡CR' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R-C≡CR' TM_Complex->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuAcetylide->OA_Complex CuAcetylide->CuX Alkyne H-C≡CR' Alkyne->CuAcetylide + Base G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex R-Pd(II)L-Br Pd0->OA_Complex Oxidative Addition (R-Br) Amide_Complex R-Pd(II)L-NR'2 OA_Complex->Amide_Complex Amine Binding & Deprotonation (HNR'2 + Base) Amide_Complex->Pd0 Reductive Elimination Product R-NR'2 Amide_Complex->Product G Start This compound in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi (Metal-Halogen Exchange) Cool->Add_nBuLi Lithiated 5-Lithio-2-ethylthiazole (Nucleophile) Add_nBuLi->Lithiated Add_E Add Electrophile (E+) (e.g., Benzaldehyde) Lithiated->Add_E Quench Aqueous Quench (e.g., NH4Cl) Add_E->Quench Product Functionalized Product Quench->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common synthetic routes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: Strategic Synthesis—Choosing Your Starting Point

The optimal synthetic route to this compound is primarily dictated by the availability of starting materials and the desired scale of the reaction. The two most prominent and logical pathways are:

  • Route A: Electrophilic Bromination of 2-Ethylthiazole. This is often the most direct approach if high-purity 2-ethylthiazole is readily available. The core of this strategy relies on the inherent electronic properties of the thiazole ring.

  • Route B: The Hantzsch Thiazole Synthesis. This classical method builds the thiazole ring from the ground up, offering flexibility if substituted starting materials are more accessible. It involves the condensation of an α-haloketone with a thioamide.[1]

The following decision workflow can help guide your choice of synthetic strategy.

G start Start: Synthesize This compound sub_mat Is 2-ethylthiazole readily available? start->sub_mat route_a Pursue Route A: Direct Electrophilic Bromination sub_mat->route_a  Yes route_b Pursue Route B: Hantzsch Thiazole Synthesis sub_mat->route_b  No route_a_desc Direct, fewer steps. Yield depends on controlling regioselectivity and over-bromination. route_a->route_a_desc route_b_desc More steps, but builds the core ring. Useful if substituted α-haloketones or propanethioamide are available. route_b->route_b_desc

Caption: Synthetic Route Selection Workflow.

Section 2: Troubleshooting Guide for Electrophilic Bromination of 2-Ethylthiazole

This route is attractive due to its directness but requires precise control to avoid common pitfalls that drastically reduce yield. The thiazole ring's C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[2][3]

FAQ 1: My reaction yields are low, and TLC/LC-MS analysis shows multiple products. What is the likely cause?

Answer: This is the most common issue in this synthesis and almost always points to one of two problems: over-bromination or poor regioselectivity .

  • Over-bromination: The initial product, this compound, is still an activated ring system and can undergo a second bromination, typically at the C4 position, to yield 4,5-dibromo-2-ethylthiazole. This is especially prevalent when using highly reactive brominating agents like elemental bromine (Br₂) or an excess of the brominating agent.[4][5]

  • Poor Regioselectivity: While C5 is the preferred site, some bromination can occur at the C4 position, leading to a mixture of 5-bromo and 4-bromo isomers which can be difficult to separate.

Troubleshooting Workflow:

G start Low Yield & Multiple Products in Direct Bromination check_reagent Analyze Byproducts: Dibrominated species present? start->check_reagent check_isomer Isomeric (4-bromo) species present? check_reagent->check_isomer  No overbrom Issue: Over-bromination check_reagent->overbrom  Yes regio_issue Issue: Poor Regioselectivity check_isomer->regio_issue  Yes sol_overbrom1 Action: Reduce stoichiometry of brominating agent to 1.0-1.05 eq. overbrom->sol_overbrom1 sol_overbrom2 Action: Use a milder agent, e.g., NBS instead of Br₂. overbrom->sol_overbrom2 sol_both Action: Control addition rate. Add brominating agent slowly to maintain low concentration. overbrom->sol_both sol_regio Action: Optimize reaction temperature. Lower temperatures often favor the thermodynamic C5 product. regio_issue->sol_regio regio_issue->sol_both

Caption: Troubleshooting Low Yield in Direct Bromination.

FAQ 2: Which brominating agent is best for maximizing C5 selectivity and yield?

Answer: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is often too reactive, leading to the issues described above. N-Bromosuccinimide (NBS) is widely regarded as a superior choice for the controlled monobromination of activated heterocyclic rings.[6][7]

Data Presentation: Comparison of Common Brominating Agents

ReagentTypical ConditionsKey AdvantagesPotential Issues & MitigationTypical Yield
N-Bromosuccinimide (NBS) 1.05 eq. in acetonitrile or DMF, 0°C to RTHigh C5 selectivity; easier to handle than Br₂; reaction is often cleaner.Can still cause over-bromination if >1.1 eq. is used. Mitigation: Precise stoichiometry and slow addition.[8]60-80%
Elemental Bromine (Br₂) 1.0 eq. in acetic acid or CHCl₃, 0°CInexpensive and powerful.Low selectivity; high potential for over-bromination; corrosive and hazardous. Mitigation: Use in a non-polar solvent at low temperatures with very slow addition.[9]30-60%
Copper(II) Bromide (CuBr₂) 1.2 eq. in acetonitrile, 65-80°CCan provide good regioselectivity for certain thiazole systems.Requires higher temperatures which can degrade the substrate; metal catalyst removal needed.[4]50-70%
FAQ 3: My product appears to degrade during aqueous workup. How can I improve stability?

Answer: Thiazole rings, especially when functionalized, can be sensitive to strongly acidic or basic conditions. If you are using an acid scavenger like pyridine, the resulting pyridinium hydrobromide can create an acidic environment upon workup.

Recommendations:

  • Use a Buffered Wash: Instead of washing with pure water, use a cold, dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by a brine wash.

  • Minimize Contact Time: Perform the aqueous extraction and separation steps quickly and at low temperatures (on an ice bath).

  • Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, DCM) is free of acidic impurities.

Section 3: Troubleshooting Guide for the Hantzsch Thiazole Synthesis

This route provides the 5-bromo functionality from the start by using a 1,3-dicarbonyl compound that is already brominated. A common approach would be the reaction between propanethioamide and 3-bromo-2,4-pentanedione or a similar α-bromo-β-dicarbonyl. The Hantzsch synthesis is known for being robust and often high-yielding.[10][11]

FAQ 1: The initial cyclization reaction is slow, and my yield is poor. How can I drive the reaction to completion?

Answer: The Hantzsch synthesis is a condensation reaction that results in the loss of two molecules of water.[1] Incomplete reactions are typically due to suboptimal reaction conditions.

Key Parameters to Optimize:

  • Solvent: Ethanol is a common and effective solvent. For less soluble starting materials, a co-solvent system like Ethanol/Water or the use of DMF may improve results.[10]

  • Temperature: While some reactions proceed at room temperature, heating to reflux (typically 60-80°C in ethanol) is often required to ensure a reasonable reaction time and drive the dehydration steps.[12]

  • Catalysis: The reaction is often self-catalyzed by the hydrohalic acid (HBr) eliminated during the process. However, in some cases, adding a catalytic amount of a non-nucleophilic acid like acetic acid can be beneficial.[12]

FAQ 2: I am observing an unexpected regioisomer. Is this common in Hantzsch synthesis?

Answer: With unsymmetrical α-haloketones and N-substituted thioureas, the formation of regioisomers is a known possibility.[13] For the synthesis of this compound, you are using propanethioamide, which is N-unsubstituted, and a symmetrical α-bromo-β-dicarbonyl is preferred to avoid this issue entirely. If you must use an unsymmetrical starting material, be prepared for chromatographic separation of the resulting isomers. Reaction conditions, particularly pH, can influence the isomeric ratio.[13]

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis via Direct Bromination with NBS

This protocol is designed to maximize yield by controlling stoichiometry and temperature.

Materials:

  • 2-Ethylthiazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (anhydrous)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Ethyl Acetate

Procedure:

  • Dissolve 2-ethylthiazole in anhydrous acetonitrile (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, dissolve the NBS in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred 2-ethylthiazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aq. NaHCO₃ solution (1x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

Technical Support Center: Optimization of Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose and mechanism of the Sonogashira coupling?

The Sonogashira reaction is a highly versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its utility is foundational in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[3]

The process involves two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is often the rate-determining step.[4]

  • The Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation by the amine base to form a copper acetylide intermediate.[4][5]

  • Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired disubstituted alkyne product.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) cu_halide Cu-X pd2_alkyne R-Pd(II)L2-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0  Regenerates  Catalyst product R-C≡CR' pd2_alkyne->product Reductive Elimination cu_alkyne Cu-C≡CR' cu_halide->cu_alkyne Forms Acetylide cu_alkyne->pd2_halide Transfers Alkyne alkyne H-C≡CR' alkyne->cu_alkyne Deprotonation (Base) base Base (e.g., Et3N)

Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

Q2: What is the most common side reaction, and how can I mitigate it?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne (a butadiyne derivative).[4][7] This process, known as the Glaser-Hay coupling, is promoted by the copper co-catalyst, especially in the presence of oxygen.[1][4]

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. This involves properly degassing your solvents and maintaining a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[7][8]

  • Reduce Copper Loading: Minimizing the concentration of the copper(I) co-catalyst can disfavor the homocoupling pathway.[7]

  • Adopt a "Copper-Free" Protocol: For sensitive substrates or when Glaser coupling is a persistent issue, copper-free Sonogashira variants are highly effective.[1][8][9] These protocols often require stronger bases, different ligands, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium center.[10][11]

Q3: What is the general reactivity trend for the halide or pseudohalide partner?

The efficiency of the oxidative addition step is highly dependent on the nature of the leaving group (X) on the sp²-hybridized carbon. The general order of reactivity is a key consideration for designing your experiment.

ReactivityHalide/Pseudohalide (X)Typical Conditions
Highest I (Iodide)Often proceeds smoothly at room temperature.[8][12]
High OTf (Triflate)Also highly reactive, comparable to iodides.[8][12]
Moderate Br (Bromide)Usually requires elevated temperatures (e.g., 60-100 °C) and/or more active catalyst systems.[8][13]
Lowest Cl (Chloride)The most challenging; requires highly active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), and higher temperatures.[1][4]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low to No Product Yield

Q: My reaction shows no conversion, or the yield is extremely low. Where do I start troubleshooting?

A low or non-existent yield points to a fundamental issue with one of the core components or the reaction environment. A systematic check is essential.

Initial Checks:

  • Catalyst Integrity: The Pd(0) catalyst is highly sensitive to air.[7] If you observe a black precipitate ("palladium black"), your catalyst has likely decomposed.

    • Solution: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[7] Similarly, copper(I) iodide (CuI) can oxidize over time; use a freshly opened bottle.[8]

  • Inert Atmosphere: Oxygen is detrimental. It deactivates the Pd(0) catalyst and promotes the unwanted Glaser homocoupling.[4][8]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Run the reaction in a Schlenk flask or glovebox under a positive pressure of nitrogen or argon.[7]

  • Reagent Purity & Quality: Impurities can poison the catalyst. The amine base is particularly critical.

    • Solution: Use high-purity, anhydrous solvents and reagents.[7] Amine bases should be dry; consider distilling them before use if they are old or have been exposed to air.[7]

Troubleshooting_Yield start Low or No Yield Observed q1 Is a black precipitate (Pd black) visible? start->q1 q2 Was the reaction run under a strict inert atmosphere? q1->q2 No sol1 Cause: Catalyst Decomposition - Use fresh Pd catalyst & CuI. - Improve inert atmosphere technique. q1->sol1 Yes q3 Are all reagents (especially base and CuI) fresh and pure? q2->q3 Yes sol2 Cause: O₂ Contamination - Degas solvent thoroughly. - Use Schlenk line or glovebox. q2->sol2 No q4 Is the aryl halide unreactive (Br or Cl)? q3->q4 Yes sol3 Cause: Reagent Poisoning - Use anhydrous solvent. - Purify/distill amine base. q3->sol3 No sol4 Cause: Low Reactivity - Increase temperature. - Use more active ligand (e.g., XPhos). - Increase reaction time. q4->sol4 Yes

Caption: A decision workflow for troubleshooting low-yield Sonogashira reactions.

Problem 2: Persistent Alkyne Homocoupling (Glaser Byproduct)

Q: I've improved my inert atmosphere technique, but the Glaser byproduct is still dominating. What are my next steps?

While oxygen is the primary culprit, other factors can favor homocoupling, especially if the desired cross-coupling is slow.

Advanced Solutions:

  • Switch to a Copper-Free Protocol: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[9][10] This is particularly recommended for electron-rich or sterically hindered aryl bromides and chlorides, where the standard reaction can be sluggish.[4]

  • Slow Addition of Alkyne: If the cross-coupling is slow, the alkyne can dimerize while "waiting" for the palladium catalyst to become available.

    • Solution: Using a syringe pump to slowly add the alkyne over several hours can maintain a low instantaneous concentration, favoring the reaction with the palladium complex over self-coupling.[14]

  • Use of Hydrogen Gas: Some protocols report that including a small amount of dilute hydrogen gas in the inert atmosphere can suppress homocoupling, though the mechanism is not fully understood.[15]

Problem 3: Reaction Stalls with Unreactive Aryl Halides

Q: I'm using an aryl bromide, and the reaction is extremely slow or stalls completely, even at high temperatures. What can I change?

Aryl bromides, and especially chlorides, require more energy for the initial oxidative addition step. If your conditions are not robust enough, the reaction will fail.

Optimization Strategies:

  • Increase Temperature: For many aryl bromides, temperatures of 80-100 °C are necessary to drive the reaction.[13][16]

  • Solvent Choice: The solvent must effectively dissolve all components and remain stable at the required temperature.[17] While common solvents include THF and DMF, toluene is often a good choice for higher-temperature reactions.[14][17] Be aware that strongly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[17]

  • Ligand Selection: This is often the key to success with challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as P(t-Bu)₃, XPhos, or SPhos.[16][18][19] These ligands promote the oxidative addition step and stabilize the active catalytic species, dramatically improving reaction rates for unreactive halides.[20]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is a general starting point for a standard coupling reaction.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and copper(I) iodide (CuI) (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents: Under a positive flow of inert gas, add degassed solvent (e.g., THF or toluene, approx. 0.2 M concentration) and degassed triethylamine (Et₃N, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.[8]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.[21]

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol utilizes a more active catalyst system for a less reactive substrate.[18]

  • Catalyst Preparation: In a dry Schlenk flask under argon, prepare the active catalyst in situ. Add the palladium source (e.g., (AllylPdCl)₂, 2.5 mol %) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 10 mol %).

  • Solvent and Base: Add degassed DMF (approx. 0.9 M) and the amine base (e.g., a hindered amine or an inorganic base like Cs₂CO₃, 2.0 equiv). Stir for 10-15 minutes at room temperature to allow for the formation of the active Pd(0) complex.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the terminal alkyne (1.1-1.4 equiv).

  • Reaction: Stir the reaction at the appropriate temperature (room temperature for activated bromides, or 80-100 °C for unactivated bromides).[18] Monitor for completion.

  • Workup: Follow a standard aqueous workup procedure as described in Protocol 1, followed by purification.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2-ethylthiazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and robust process.

The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical intermediates and active ingredients. While the bench-scale synthesis may appear straightforward—typically involving the electrophilic bromination of 2-ethylthiazole—scaling up introduces significant challenges related to reaction control, impurity management, and process safety. This guide addresses these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes, actionable solutions, and preventative measures, explaining the underlying chemical principles.

Q1: My bromination reaction is showing a significant exotherm that is difficult to control, leading to a dark reaction mixture and increased impurities. What's happening and how can I manage it?

A1: Uncontrolled exotherms during the bromination of thiazoles are a common and serious scale-up issue. The high reactivity of brominating agents with the electron-rich thiazole ring can lead to rapid heat generation.[1] If this heat is not dissipated effectively, the reaction temperature can rise, causing thermal degradation of the starting material and product, as well as promoting side reactions.[2]

Potential Causes & Solutions:

  • Rapid Reagent Addition: The most common cause is adding the brominating agent too quickly. The rate of heat generation is directly proportional to the rate of addition.

    • Solution: Employ a controlled addition strategy using a dosing pump. The addition should be slow enough that the reactor's cooling system can maintain the target temperature within a narrow range (e.g., ±2 °C). For a robust process, the addition time should be a defined parameter in your batch record.

  • Inadequate Heat Transfer: A larger reactor volume has a lower surface-area-to-volume ratio, making passive cooling less effective than in laboratory glassware.

    • Solution: Ensure your reactor is appropriately sized and has an efficient cooling jacket. Use a suitable heat transfer fluid and ensure turbulent flow for maximum heat exchange. For highly exothermic processes, consider using a semi-batch process where the starting material is added to the brominating agent, or vice-versa, in a controlled manner.

  • High Reactant Concentration: Concentrated reaction mixtures can lead to very high reaction rates and localized hot spots.

    • Solution: Dilute the reaction mixture. While this may seem counterintuitive from a throughput perspective, a more dilute reaction is easier to control thermally. The choice of solvent is also critical; a solvent with a good heat capacity can help absorb the energy released.

Preventative Measures:

  • Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) during process development to quantify the heat of reaction and determine the maximum safe addition rate.

  • Model the thermal behavior of the reaction in your specific plant equipment before the first scale-up campaign.

Q2: The yield of this compound is significantly lower on a larger scale compared to my lab results. What are the likely causes of this yield loss?

A2: Yield loss during scale-up can be attributed to several factors, often related to mixing, reaction kinetics, and work-up inefficiencies.

Potential Causes & Solutions:

  • Poor Mixing: Inadequate mixing can lead to localized areas of high reagent concentration (causing side products) and areas of low concentration (leading to unreacted starting material).

    • Solution: Optimize the agitation speed and impeller design for your reactor. The goal is to ensure homogeneity throughout the reaction vessel. For reactions involving solids (like N-Bromosuccinimide), ensure the agitation is sufficient to keep the solids suspended.

  • Formation of Dibrominated Impurities: The product, this compound, can undergo a second bromination, typically at the 4-position, to form 4,5-dibromo-2-ethylthiazole. This is more likely if localized excesses of the brominating agent occur.

    • Solution: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). While this will leave some unreacted starting material, it is often easier to separate the starting material from the product than to remove the dibrominated impurity. Monitor the reaction closely by HPLC and stop when the consumption of starting material slows significantly.

  • Inefficient Work-up and Extraction: Phase separation can be much slower and less efficient in large vessels compared to a laboratory separating funnel. Emulsion formation is also more common.

    • Solution:

      • Quenching: Ensure the quenching agent (e.g., sodium bisulfite solution) is added under controlled conditions to neutralize excess bromine.

      • Extraction: Allow adequate time for phase separation. If emulsions are an issue, consider adding a small amount of a brine solution or changing the pH to help break the emulsion. Perform a mass balance to ensure you are recovering the product from the aqueous layers.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues during the scale-up process.

Low_Yield_Troubleshooting start Low Yield of This compound check_purity Analyze Crude Product by HPLC/GC-MS start->check_purity impurity_high High Levels of Impurities Detected check_purity->impurity_high Impurities > 5% sm_high High Level of Starting Material (SM) check_purity->sm_high SM > 5% check_workup Analyze Aqueous & Organic Layers Post-Workup check_purity->check_workup Mass Balance Low, Crude is Clean impurity_type Identify Impurities: - Dibrominated Species? - Degradation Products? impurity_high->impurity_type solve_sm Troubleshoot Reaction Completion: 1. Extend Reaction Time. 2. Check Raw Material Quality. 3. Confirm Stoichiometry. sm_high->solve_sm dibromo Dibrominated Species is High impurity_type->dibromo Yes degradation Degradation Products are High impurity_type->degradation Yes solve_dibromo Troubleshoot Reaction Control: 1. Reduce Brominating Agent Stoichiometry. 2. Improve Mixing. 3. Slow Reagent Addition. dibromo->solve_dibromo solve_degradation Troubleshoot Thermal Control: 1. Lower Reaction Temperature. 2. Ensure Efficient Reactor Cooling. 3. Dilute Reaction Mixture. degradation->solve_degradation end Yield Optimized solve_dibromo->end solve_degradation->end solve_sm->end product_in_aq Significant Product in Aqueous Layer check_workup->product_in_aq Product Found check_workup->end No Product Found (Re-evaluate Reaction) solve_workup Optimize Work-up: 1. Adjust pH of Aqueous Layer. 2. Perform Back-Extraction. 3. Use Brine Wash to Break Emulsions. product_in_aq->solve_workup solve_workup->end

Caption: Troubleshooting logic for low yield issues.

Frequently Asked Questions (FAQs)

Q3: Which brominating agent is better for scale-up: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A3: The choice between NBS and Br₂ is a critical process development decision involving a trade-off between handling safety, cost, and downstream processing.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive liquidCrystalline solid
Handling Safety High risk. Requires specialized equipment (e.g., sealed systems, scrubbers) to manage toxic and corrosive fumes.[1][3]Significantly safer and easier to handle as a solid.[3]
Byproducts Hydrogen Bromide (HBr)Succinimide
Work-up HBr must be neutralized.Succinimide is water-soluble and must be removed by aqueous washes.
Atom Economy Higher (both bromine atoms are theoretically available, though only one is used in substitution).Lower.
Cost Generally cheaper per mole of bromine.More expensive.

Recommendation: For large-scale manufacturing, NBS is often the preferred reagent despite its higher cost. The significant reduction in handling hazards and the elimination of corrosive HBr gas often outweigh the cost and atom economy disadvantages.[2][3] Using Br₂ is feasible but requires robust engineering controls to ensure operator safety and prevent equipment corrosion.

Q4: What are the best analytical techniques to monitor the reaction and ensure final product quality?

A4: A robust analytical package is essential for a controlled and reproducible process.

  • In-Process Control (IPC):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Purpose: To monitor the disappearance of the 2-ethylthiazole starting material and the formation of the this compound product. It can also be used to track the formation of key impurities like the dibrominated species.

    • Frequency: Take samples periodically (e.g., every hour) during the reagent addition and hold period until the reaction meets the completion criteria (e.g., <1% starting material remaining).

  • Final Product Release:

    • Identity:

      • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule, including the position of the bromine atom.

      • FTIR Spectroscopy: Confirms the presence of key functional groups.

    • Purity:

      • HPLC: To determine the area percent purity of the final product.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and residual solvents.

    • Physical Properties:

      • Melting Point: A sharp melting point is a good indicator of purity.[4]

      • Appearance: The product should be a pale yellow solid.[4]

Q5: What is the standard protocol for the synthesis and purification of this compound on a larger scale?

A5: The following is a representative protocol designed with scale-up considerations in mind. Exact quantities and equipment should be adapted based on your specific scale and facilities.

Overall Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reactor 1. Charge Reactor - 2-Ethylthiazole - Solvent (e.g., Acetonitrile) cool 2. Cool to 0-5 °C charge_reactor->cool add_nbs 3. Add NBS Portion-wise (Maintain Temp < 10 °C) cool->add_nbs react 4. Stir at 0-5 °C (Monitor by HPLC) add_nbs->react quench 5. Quench (e.g., Na₂S₂O₃ solution) react->quench extract 6. Extract with Solvent (e.g., MTBE or Toluene) quench->extract wash 7. Wash Organic Layer (Water & Brine) extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Recrystallize or Distill dry->purify

Caption: General workflow for this compound synthesis.

Detailed Protocol

Step 1: Reaction Setup

  • Charge a clean, dry, glass-lined reactor with 2-ethylthiazole (1.0 equivalent) and a suitable solvent like acetonitrile or dichloromethane (5-10 volumes).

  • Begin agitation and cool the reactor contents to 0-5 °C using a jacketed cooling system.

Step 2: Bromination

  • Slowly add N-Bromosuccinimide (NBS) (0.98 equivalents) to the reactor in portions over 2-4 hours.

  • CRITICAL: Monitor the internal temperature closely throughout the addition. Do not allow the temperature to exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.

  • Take an in-process sample for HPLC analysis to confirm the reaction is complete (e.g., <1% starting material remaining).

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding a cold 10% aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any residual NBS or bromine.

  • Transfer the mixture to an extraction vessel. Add an appropriate extraction solvent, such as methyl tert-butyl ether (MTBE) or toluene.

  • Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution to remove the succinimide byproduct and residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). Recrystallization is often preferred for large-scale operations to achieve high purity.[5]

References

minimizing debromination of 5-Bromo-2-ethylthiazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: the undesired debromination of the thiazole core. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to help you maximize the yield of your desired product while minimizing this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound, and why is it a problem?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 5-position of the thiazole ring is replaced by a hydrogen atom, yielding 2-ethylthiazole as a significant byproduct.[1][2] This reaction is problematic for several reasons: it consumes your starting material, reduces the overall yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification, complicating downstream processing and analysis.

Q2: What are the primary mechanistic pathways that lead to the debromination of this compound?

A2: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within the reaction mixture, including protic solvents (water, alcohols), certain bases, or even impurities.[1][3] Once formed, the Pd-H species can intercept the catalytic cycle, reacting with this compound to replace the bromine with hydrogen instead of the intended coupling partner. Another potential pathway, particularly in organometallic reactions involving lithiation, is protonolysis of an intermediate organometallic species by a stray proton source in the reaction mixture.

Q3: Which reaction parameters have the most significant impact on the rate of debromination?

A3: Several experimental factors can dramatically increase the likelihood of debromination. The most critical parameters to control are:

  • Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are well-known to promote the formation of Pd-H species and increase the rate of hydrodehalogenation.[1][2]

  • Reaction Temperature: Elevated temperatures, while often necessary to drive the desired reaction to completion, can also accelerate the rate of debromination.[1][4]

  • Catalyst & Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial. Bulky, electron-rich phosphine ligands, while excellent for promoting oxidative addition, can sometimes favor pathways leading to debromination if not carefully matched to the substrate and conditions.[1][3]

  • Presence of Hydride Donors: Any source of a hydride or proton can lead to debromination. This includes using protic solvents, non-anhydrous solvents or reagents, or certain additives.[3]

Systematic Troubleshooting Guide

If you are observing significant formation of 2-ethylthiazole in your reaction, follow this systematic guide to diagnose and resolve the issue.

Issue: My crude reaction analysis (NMR/LC-MS) shows a high percentage of debrominated byproduct (2-ethylthiazole).

This is a classic sign that your reaction conditions are favoring the hydrodebromination pathway. We will address this by systematically evaluating and optimizing the core reaction components.

Step 1: Evaluate and Optimize the Base

The base is the most common culprit in promoting debromination.

Probable Cause: You are using a strong or inappropriate base (e.g., NaOH, KOH, NaOtBu). These bases can generate hydride species that fuel the debromination side reaction.[2]

Recommended Solution: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to generate the problematic Pd-H intermediates.

  • First Choice: Potassium phosphate (K₃PO₄) is often highly effective in challenging cross-couplings while minimizing debromination.[1][4]

  • Alternatives: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also excellent choices.[3][5]

Data-Driven Decision Making: Impact of Base Selection

BaseTypical Product:Byproduct RatioRelative Reaction RateRecommendation
Sodium tert-butoxide (NaOtBu)Low (e.g., 2:1)FastAvoid: High risk of debromination.
Potassium Carbonate (K₂CO₃)Moderate (e.g., 10:1)ModerateGood: A standard, mild choice.
Potassium Phosphate (K₃PO₄)High (e.g., >20:1)Moderate to FastExcellent: Often the optimal choice for suppressing debromination in heteroaryl couplings.[4]
Cesium Carbonate (Cs₂CO₃)High (e.g., >20:1)FastExcellent: Very effective but more expensive.

Note: Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions of bromo-heterocycles.[1]

Step 2: Assess Reaction Temperature and Duration

Probable Cause: The reaction is being run at an unnecessarily high temperature or for too long. Prolonged exposure to heat can increase the rate of side reactions, including debromination.[1][2]

Recommended Solution:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 80 °C and only increase if the reaction is too slow. Lowering the temperature can significantly improve selectivity by disfavoring side reactions with higher activation energies.[4][5]

  • Monitor Closely: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction and begin work-up as soon as the this compound has been consumed.[2][3] Avoid arbitrary, overnight reaction times.

Step 3: Analyze and Modify the Catalyst System

Probable Cause: The chosen palladium source or ligand is not optimal and may be promoting the debromination pathway.

Recommended Solution:

  • Screen Ligands: If using a generic ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand designed for cross-coupling of heteroaryl halides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[3][4]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species cleanly and efficiently at low temperatures.[2][6] This rapid generation of the active catalyst can favor the desired coupling over decomposition pathways that might lead to Pd-H formation.[6]

Step 4: Ensure Purity and Anhydrous Conditions

Probable Cause: The presence of water, alcohols, or other protic impurities is acting as a hydride source.[1][3]

Recommended Solution:

  • Use Anhydrous Solvents: Employ high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic solvents like dioxane, toluene, or THF are recommended.[3][5]

  • Dry Reagents: Ensure all solid reagents (the base, boronic acid/ester, etc.) are dry. If necessary, dry them in a vacuum oven before use.

  • Rigorous Inert Atmosphere: Deoxygenate your reaction solvent thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[3][4] Maintain a positive pressure of inert gas throughout the entire setup and reaction.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving debromination issues.

G start Debromination Observed (High % of 2-ethylthiazole) base Step 1: Evaluate Base start->base base_issue Issue: Using strong base (e.g., NaOtBu, NaOH) base->base_issue Analyze temp Step 2: Assess Temperature & Reaction Time temp_issue Issue: High temperature &/or long reaction time temp->temp_issue Analyze catalyst Step 3: Analyze Catalyst System catalyst_issue Issue: Sub-optimal ligand or Pd source catalyst->catalyst_issue Analyze solvent Step 4: Check Solvent & Reagent Purity solvent_issue Issue: Protic impurities (water, alcohols) present solvent->solvent_issue Analyze end Debromination Minimized base_sol Solution: Switch to milder base (K₃PO₄, Cs₂CO₃, K₂CO₃) base_issue->base_sol Implement base_sol->temp temp_sol Solution: Lower temp (start at 80°C). Monitor closely by LC-MS/TLC. Stop when SM is consumed. temp_issue->temp_sol Implement temp_sol->catalyst catalyst_sol Solution: Use modern pre-catalyst (e.g., XPhos Pd G3). Screen bulky, e⁻-rich ligands. catalyst_issue->catalyst_sol Implement catalyst_sol->solvent solvent_sol Solution: Use anhydrous solvents. Dry all reagents. Ensure rigorous inert atmosphere. solvent_issue->solvent_sol Implement solvent_sol->end

Caption: Troubleshooting workflow for minimizing debromination.

Experimental Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress the formation of 2-ethylthiazole.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • XPhos Pd G3 catalyst (1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (if required, use a 10:1 dioxane:water ratio)

  • Inert atmosphere (High-purity Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inerting the Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. If your specific boronic acid requires water for activation, add the degassed water at this time.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the 2-ethylthiazole byproduct.[2]

  • Work-up: Upon completion (once starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

stability of 5-Bromo-2-ethylthiazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-ethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of numerous biologically active compounds, making a thorough understanding of its stability paramount to achieving successful and reproducible experimental outcomes.

This document moves beyond simple protocols to provide in-depth explanations of the underlying chemical principles governing the compound's reactivity. By understanding the "why" behind potential issues, you can proactively design robust reaction conditions and efficiently troubleshoot challenges.

Section 1: General Stability, Storage, and Handling FAQs

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to store the compound in a refrigerator (2-8°C) or freezer (-20°C) to minimize potential degradation over time.[2][3][4] The material is often supplied as a liquid or low-melting solid.

Q2: Is this compound sensitive to air, light, or moisture?

A2: Yes, there is evidence of sensitivity. Some suppliers note that the compound can be air-sensitive.[1] Therefore, storage under an inert atmosphere is a critical precaution.[1] While specific data on photostability is limited, bromo-aromatic compounds, in general, can be susceptible to photochemical decomposition, where UV light induces cleavage of the C-Br bond.[5] It is best practice to store it in an amber vial or in a dark location. Hydrolytic stability is addressed in the following sections, but as a general precaution, minimizing contact with moisture is advised.

Q3: What is the general thermal stability of the compound?

A3: Halogenated heterocyclic compounds can exhibit high thermal stability, often decomposing at temperatures well above 250°C.[6][7][8] However, prolonged exposure to elevated temperatures, even below the decomposition point, can promote slow degradation or side reactions, especially in the presence of catalysts or reagents.[5][9] The C-Br bond is typically the most thermally labile site.[10] For reactions requiring heat, it is crucial to use the lowest effective temperature and monitor the reaction progress to avoid unnecessary thermal stress.

Section 2: Stability Under Common Reaction Conditions

The true test of a building block's utility is its stability and predictable reactivity in common synthetic transformations. This section breaks down potential issues by reaction class.

Acidic Conditions

Q: I'm performing a reaction in strong acid (e.g., TFA, HCl). Is the thiazole ring or the C-Br bond at risk?

A: The thiazole ring itself is generally stable to acidic conditions. The nitrogen at position 3 is basic (pKa of conjugate acid ≈ 2.5) and will be protonated, which deactivates the ring toward electrophilic attack.[11] However, under harsh hydrolytic conditions (strong acid and heat), the thiazole ring can be forced to open.[12][13] The C-Br bond at the 5-position is relatively stable under acidic conditions and is unlikely to be cleaved. The primary concern would be the stability of other functional groups in your molecule rather than the core this compound structure.

Basic Conditions

Q: My reaction with a strong base (e.g., NaOH, NaOtBu) is giving a complex mixture and loss of my starting material. What's happening?

A: This is a common failure mode. 5-Bromothiazoles can be sensitive to strong, hard bases. There are two primary competing degradation pathways:

  • Debromination/Halogen Dance: Strong bases can promote dehalogenation, either through direct metallation followed by protonation from the solvent or via a "halogen dance" rearrangement, especially if there are acidic protons elsewhere on the ring.[14][15]

  • Ring Opening: While less common than for other heterocycles, strong bases, particularly in combination with heat, can attack the thiazole ring, leading to cleavage and the formation of complex, often polar, byproducts.

Best Practice: For reactions requiring a base, prefer weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, or hindered organic bases like DIPEA. If a strong base is required, use it at low temperatures (-78°C to 0°C) and for the shortest time necessary.

Palladium Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Q: I am attempting a Suzuki coupling with this compound and observing significant debromination (hydrodehalogenation) of my starting material. How can I prevent this?

A: Debromination is a well-known side reaction in Suzuki couplings.[16] It occurs when the palladium oxidative addition complex, instead of undergoing transmetalation with the boronic acid, is intercepted by a hydride source, leading to reductive elimination of the H-Ar species.

Troubleshooting Strategies:

  • Choice of Base: The base is critical. While strong bases are needed to activate the boronic acid, they can also promote side reactions.[17][18] Screen milder bases like K₃PO₄ or K₂CO₃. Overly strong bases like NaOH or alkoxides can degrade the starting material.

  • Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Water and oxygen can interfere with the catalytic cycle.

  • Catalyst/Ligand: Use a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) which promotes fast reductive elimination, outcompeting the debromination pathway. Pd(dppf)Cl₂ is also a reliable catalyst for these systems.[19]

  • Boronic Acid Quality: Use high-purity boronic acid or ester. Impurities can lead to catalyst deactivation and side reactions.

Q: My Buchwald-Hartwig amination is failing. What are the specific challenges with a 5-bromothiazole substrate?

A: Buchwald-Hartwig reactions with heteroaryl halides can be challenging.[20][21] The thiazole nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.[22]

Troubleshooting Strategies:

  • Ligand Selection: This is the most critical parameter. Sterically hindered, electron-rich ligands are essential.[22] Ligands like Josiphos or those from the GPhos family have shown success in coupling base-sensitive five-membered heterocycles.[23]

  • Base Compatibility: 5-Bromothiazole is sensitive to strong bases often used in these couplings (e.g., NaOtBu, LHMDS).[23][24] Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, or running the reaction at a lower temperature. The use of NaOTMS, a moderate-strength base, has been shown to be effective for sensitive heteroarenes.[23]

  • Catalyst Pre-activation: Using a well-defined pre-catalyst can often give more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Section 3: Visualized Troubleshooting & Degradation Pathways

Data Summary Table
ConditionStability ConcernMechanismRecommended Mitigation
Strong Acid Generally StableProtonation of ring nitrogen deactivates the ring.No specific mitigation is usually needed for the core structure.
Strong Base High RiskDebromination, Ring OpeningUse weaker bases (K₂CO₃, K₃PO₄), low temperatures, and short reaction times.
Oxidizing Agents Moderate RiskOxidation of Sulfur or Ethyl GroupAvoid strong oxidants (e.g., m-CPBA, KMnO₄).[11] Use controlled conditions if oxidation is intended.
Reducing Agents Moderate-High RiskC-Br Cleavage, Ring ReductionCatalytic hydrogenation (H₂/Pd) can cause debromination.[25] Raney Nickel will destroy the ring.[26] Use chemoselective reducing agents.
Elevated Temp. Moderate RiskC-Br Homolysis, DecompositionUse the lowest effective temperature; minimize reaction time.[5]
UV Light Moderate RiskC-Br HomolysisProtect the reaction and compound from direct light.
Diagram: Troubleshooting Palladium Cross-Coupling Reactions

This decision tree helps diagnose common issues encountered during Suzuki or Buchwald-Hartwig reactions.

G start Reaction Failure: Low Yield or Complex Mixture check_sm Starting Material (SM) Consumed? start->check_sm sm_present Mainly SM Recovered check_sm->sm_present No sm_gone SM Consumed, No Desired Product check_sm->sm_gone Yes catalyst_issue Catalyst Inactive? - Degas solvent properly - Use fresh catalyst/ligand - Increase temperature sm_present->catalyst_issue temp_issue Temperature too low? sm_present->temp_issue degradation Degradation Pathway Dominates sm_gone->degradation debromination Debromination Observed? degradation->debromination yes_debrom Yes debromination->yes_debrom Yes no_debrom No (Other Products) debromination->no_debrom No fix_debrom Solution: - Use milder base (K3PO4) - Use bulky, e-rich ligand - Ensure anhydrous conditions yes_debrom->fix_debrom fix_other Solution: - Base-mediated ring opening? - Lower temperature - Screen milder bases - Check for side-reactivity of other functional groups no_debrom->fix_other

Caption: A decision tree for troubleshooting common cross-coupling failures.

Section 4: Experimental Protocols

These protocols provide a validated starting point for assessing stability and purity.

Protocol: Forced Degradation Study

This study is essential for understanding the intrinsic stability of the molecule under stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Keep at room temperature for 4 hours. Neutralize with 1M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including an unstressed control sample (0.1 mg/mL), by the HPLC-UV method described below. Compare peak areas and look for the appearance of new peaks.

Protocol: Standard HPLC-UV Method for Purity Analysis

This method provides a baseline for assessing the purity of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This self-validating system allows you to quantify the loss of the parent compound and the emergence of degradation products under each stress condition, providing a clear picture of its stability profile.

References

refining work-up procedures for reactions involving 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-ethylthiazole Reaction Work-Up

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your own experiments.

Section 1: Critical Safety & Handling

Before initiating any work-up procedure, it is imperative to handle this compound and its derivatives with appropriate caution.

Q1: What are the primary hazards associated with this compound and what precautions should I take?

A1: this compound and similar halogenated heterocycles are classified as irritants and can be harmful.[1][2][3][4][5]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[1][2][4]

  • Core Precautions:

    • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1][6]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's guidelines), and tightly sealed safety goggles or a face shield.[7][8]

    • Handling: Avoid all personal contact, including inhalation.[6] Prevent the build-up of electrostatic charge by using anti-static equipment where possible.[1]

    • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[6][9]

    • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[1]

Section 2: General Work-Up Procedures & FAQs

A standardized aqueous work-up is the first line of defense in removing the bulk of impurities. The goal is to partition your desired organic product from water-soluble reagents, salts, and byproducts.

Q2: I've just completed a reaction. What is a standard, robust aqueous work-up protocol?

A2: A general acid-base extraction procedure is a powerful starting point for purifying thiazole reaction mixtures.[10] This multi-step process is designed to remove different classes of impurities sequentially.

Experimental Protocol: General Aqueous Work-Up
  • Quench the Reaction: Carefully quench the reaction mixture. This is highly reaction-dependent. For example, for organometallic reactions, a slow addition of saturated aqueous ammonium chloride (NH₄Cl) is common. For reactions with excess acid, a slow quench with a saturated aqueous sodium bicarbonate (NaHCO₃) solution may be appropriate.

  • Dilute with Organic Solvent: Dilute the quenched mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The choice of solvent should be based on the polarity and solubility of your product.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size (do not fill more than three-quarters full).[11][12]

  • Perform Washes: Execute a series of aqueous washes. After each wash, allow the layers to separate, drain the aqueous layer, and retain the organic layer. It is critical to never discard any layer until you have confirmed your product's location .[12] A typical sequence is:

    • Water Wash: To remove gross water-soluble impurities.

    • Acid Wash (e.g., 1 M HCl): To remove unreacted basic starting materials or basic byproducts. The protonated amines will partition into the aqueous layer.[13] (Use with caution if your product is acid-sensitive).

    • Base Wash (e.g., Saturated NaHCO₃ or 1 M NaOH): To neutralize any remaining acid and remove acidic byproducts.

    • Brine Wash (Saturated NaCl): To remove the bulk of the dissolved water from the organic layer and to help break up emulsions.[12]

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and Concentrate: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

Data Presentation: Common Aqueous Washing Solutions
Washing SolutionPurposeWhen to Use
Water (H₂O)Removes highly polar, water-soluble impurities (e.g., DMF, DMSO, salts).[11][13]Almost always the first wash after quenching.
Dilute HCl (0.1-1 M)Removes basic impurities (e.g., amines, pyridine) by converting them to water-soluble salts.[13]When basic reagents or byproducts are present.
Saturated NaHCO₃Neutralizes excess acid and removes acidic impurities. A gentle base.To quench acidic reactions or remove acidic components.
Dilute NaOH (0.1-1 M)Removes acidic impurities (e.g., phenols, carboxylic acids). A stronger base.When stronger acidic impurities are present.
Saturated NH₄ClMildly acidic quench for organometallic reagents (e.g., Grignards, organolithiums).Standard quench for many C-C bond-forming reactions.
Brine (Saturated NaCl)Reduces the solubility of the organic product in the aqueous layer and removes dissolved water.[12]Typically the final wash before drying the organic layer.
Sodium Thiosulfate (Na₂S₂O₃)Reduces oxidizing agents, such as excess halogens (e.g., Br₂, I₂), removing color.[13]When residual halogen from a bromination or iodination reaction is present.

Mandatory Visualization: General Work-Up Workflow

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Post-Extraction Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Wash1 3. Aqueous Wash (e.g., H2O, Acid, Base) Dilute->Wash1 Wash2 4. Brine Wash Wash1->Wash2 AqueousWaste1 Aqueous Waste: Salts, Water-Soluble Impurities Wash1->AqueousWaste1 Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash2->Dry AqueousWaste2 Aqueous Waste: Bulk Water Wash2->AqueousWaste2 Concentrate 6. Filter & Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: A generalized workflow for the aqueous work-up of a reaction mixture.

Section 3: Troubleshooting Guide

Q3: I'm performing a Suzuki coupling with this compound and a boronic acid. My work-up is messy, and I see a lot of baseline material on my TLC plate. What's going on?

A3: Suzuki couplings are powerful but notorious for generating difficult-to-remove byproducts, particularly from the boronic acid and palladium catalyst.[14]

  • Causality: The "baseline material" is likely a combination of palladium black (insoluble Pd(0)), boronic acid derivatives (which can be polar), and potentially homocoupled boronic acid byproduct.[14][15] The base used (e.g., K₂CO₃, Cs₂CO₃) also needs to be removed.

  • Solution Workflow:

    • Initial Filtration: After quenching, dilute the reaction mixture with your chosen organic solvent and filter it through a pad of Celite®. This will remove the insoluble palladium black, which can otherwise interfere with extraction and chromatography.

    • Boron Residue Removal: Boronic acids and their residues can be tricky.

      • Azeotropic Removal: A classic method is to concentrate the crude material and then re-dissolve and re-concentrate it from methanol (MeOH) several times (3x). This process forms volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[13]

      • Aqueous Base Wash: A wash with 1 M NaOH can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Be cautious if your product is base-sensitive.

    • Standard Work-up: Proceed with the general aqueous work-up as described in Q2 to remove the inorganic base and other water-soluble materials.

Q4: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

A4: Emulsions are common when dealing with complex reaction mixtures containing surfactants or finely divided solids. They form a stable third layer at the interface of the organic and aqueous phases.

  • Causality: Emulsions are stabilized by materials that lower the interfacial tension between the two immiscible liquids. In a reaction work-up, this can be caused by insoluble byproducts, catalyst residues, or certain salts.

  • Troubleshooting Steps:

    • Patience: Let the separatory funnel sit undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Add a significant volume of saturated brine. The high ionic strength of the brine solution increases the polarity of the aqueous phase, often forcing the separation of the layers.[12]

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

    • Change Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the density and polarity, helping to break the emulsion.

Q5: My crude product is an oil and won't crystallize. What are my options for purification?

A5: When crystallization fails, flash column chromatography is the primary method for purification.

  • Causality: The product may be inherently low-melting, or it may be contaminated with impurities that inhibit crystal lattice formation.

  • Flash Column Chromatography Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent.

    • Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.

    • Elution: Run the column by applying pressure (with air or nitrogen) and collect fractions.

    • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Purification Troubleshooting

G Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid TryCrystallization Attempt Recrystallization IsSolid->TryCrystallization Yes ColumnChromatography Perform Flash Column Chromatography IsSolid->ColumnChromatography No (Oil/Gummy) PurityCheck Check Purity (TLC, NMR) TryCrystallization->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Pure PurityCheck->ColumnChromatography Impure ColumnChromatography->PureProduct

Caption: Decision tree for post-work-up purification strategies.

References

Validation & Comparative

A Researcher's Guide to Confirming the Structure of 5-Bromo-2-ethylthiazole Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds such as 5-Bromo-2-ethylthiazole derivatives, which are prevalent scaffolds in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidation. This guide provides an in-depth, experience-driven approach to leveraging ¹H and ¹³C NMR for the structural verification of this important class of molecules, comparing expected spectral data with practical considerations.

The Critical Role of Substituent Effects in the NMR Spectra of Thiazoles

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, presents a unique electronic environment. The chemical shifts of the ring protons and carbons are exquisitely sensitive to the nature and position of substituents. In the case of this compound, the electron-withdrawing bromine atom at the C5 position and the electron-donating ethyl group at the C2 position exert profound and predictable influences on the NMR spectrum.

The bromine atom at C5 is expected to deshield the adjacent proton at C4, causing its resonance to appear at a lower field (higher ppm value) in the ¹H NMR spectrum. Conversely, the ethyl group at C2, an alkyl substituent, will shield the nearby protons, though its most significant contribution is the characteristic quartet and triplet signals arising from the ethyl moiety itself. Understanding these fundamental substituent effects is paramount for the initial interpretation of the acquired spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible experimental protocol is the bedrock of accurate structural determination. The following step-by-step methodology is designed to yield high-quality NMR data for a representative this compound derivative.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice due to its volatility and minimal signal overlap with many organic compounds.

  • Ensure complete dissolution; gentle vortexing or sonication may be employed if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

2. Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Acquire a standard ¹³C NMR spectrum. As ¹³C has a low natural abundance and gyromagnetic ratio, a greater number of scans is required:

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. These are invaluable for unambiguously assigning signals, especially in more complex derivatives.

Interpreting the Spectral Data: A Comparative Analysis

The power of NMR in structural confirmation lies in the detailed information encoded within the chemical shifts, coupling constants, and integration values. Below is a comparative table of expected ¹H and ¹³C NMR chemical shifts for this compound, providing a baseline for analyzing its derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
H4~7.7-COSY: No direct coupling; HSQC: Correlates with C4
-CH₂- (ethyl)~3.0 (quartet)~25COSY: Correlates with -CH₃; HSQC: Correlates with C-ethyl
-CH₃ (ethyl)~1.4 (triplet)~14COSY: Correlates with -CH₂-; HSQC: Correlates with C-ethyl
C2-~170-
C4-~145-
C5-~115-

Note: These are approximate values and can vary based on the solvent and the specific nature of other substituents on the thiazole ring.

Visualizing the Workflow for Structural Confirmation

The process of confirming the structure of a this compound derivative using NMR can be visualized as a logical workflow, from sample preparation to final structure elucidation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Interpretation cluster_3 Structure Elucidation A Purified Compound B Dissolution in Deuterated Solvent A->B C 1D ¹H NMR B->C D 1D ¹³C NMR B->D E 2D NMR (COSY, HSQC) B->E F Chemical Shift Analysis C->F G Coupling Constant Analysis C->G H Integration Analysis C->H I 2D Correlation Analysis E->I J Fragment Assembly F->J G->J H->J I->J K Final Structure Confirmation J->K

Caption: Workflow for NMR-based structural confirmation of this compound derivatives.

Alternative and Complementary Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide valuable, often complementary, information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule, but requires a suitable single crystal, which can be challenging to obtain.

By integrating data from these techniques with comprehensive NMR analysis, researchers can achieve the highest level of confidence in the structural assignment of novel this compound derivatives, a critical step in the journey of drug discovery and development.

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorothiazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Halothiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Functionalization of this heterocycle is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the most versatile handles for molecular elaboration are halogens at the 5-position. These 5-halothiazoles serve as critical precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

This guide provides a comparative analysis of two of the most common starting materials: 5-bromothiazoles and 5-chlorothiazoles. The choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction conditions, catalyst selection, and overall synthetic efficiency. As Senior Application Scientists, our goal is to elucidate the fundamental principles governing their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Pillar 1: The Fundamental Basis of Reactivity—A Mechanistic Perspective

The divergent reactivity of 5-bromo- and 5-chlorothiazoles is primarily rooted in the intrinsic properties of the carbon-halogen (C-X) bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the C-X bond is frequently the rate-determining step.[3][4]

Key Physicochemical Drivers:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (BDE ≈ 71 kcal/mol) is inherently weaker than the carbon-chlorine (C-Cl) bond (BDE ≈ 84 kcal/mol).[3] Consequently, less energy is required to cleave the C-Br bond, facilitating its entry into the catalytic cycle under milder conditions.

  • Polarizability & Oxidative Addition Kinetics: The C-Br bond is more polarizable than the C-Cl bond. This property enhances the interaction with the electron-rich, low-valent palladium(0) catalyst, leading to a faster rate of oxidative addition for 5-bromothiazoles compared to their chloro-analogs.[3] The general reactivity trend for halogens in these reactions is well-established: I > Br > OTf > Cl.[3][4]

In contrast, for Nucleophilic Aromatic Substitution (SNAr) , the reactivity order can be inverted. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex.[5] A more electronegative halogen (Cl > Br) can more effectively stabilize this intermediate through inductive electron withdrawal, often leading to higher reactivity for the chloro-substituted compound, provided the halogen is positioned ortho or para to an activating group.

Pillar 2: Comparative Performance in Key Synthetic Transformations

The theoretical differences in reactivity manifest clearly in practical applications. While 5-bromothiazoles are often the "go-to" substrate for reliability and mild conditions, advancements in catalyst technology have rendered 5-chlorothiazoles as viable, cost-effective alternatives, particularly for large-scale synthesis.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method.[6][7]

  • 5-Bromothiazoles: These substrates typically undergo Suzuki coupling with high efficiency under standard conditions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base are often sufficient.[8]

  • 5-Chlorothiazoles: Activation of the stronger C-Cl bond necessitates more specialized and highly active catalytic systems. This involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step.[9] Higher temperatures and stronger bases may also be required.

The Stille reaction couples organotin reagents with organic halides and is known for its tolerance of a wide array of functional groups.[10][11]

  • 5-Bromothiazoles: React readily, often under conditions similar to Suzuki couplings. The primary challenge is not reactivity but the toxicity and removal of tin byproducts.[12]

  • 5-Chlorothiazoles: As with Suzuki couplings, Stille reactions of 5-chlorothiazoles are more demanding. The use of co-catalytic copper(I) salts and fluoride ions has been shown to synergistically enhance the rate of reaction, making the coupling of these less reactive chlorides more feasible.[13]

This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, co-catalyzed by palladium and copper.[14][15]

  • 5-Bromothiazoles: Couple efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI, amine base). Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction.

  • 5-Chlorothiazoles: The coupling of 5-chlorothiazoles is significantly more challenging. Success often hinges on using more active palladium catalysts and ligands, and sometimes requires higher reaction temperatures, which can increase the risk of side reactions.[16]

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for installing heteroatom nucleophiles. On the thiazole ring, the C5 position is susceptible to nucleophilic attack, particularly if the ring is further activated.

  • Reactivity Comparison: In many SNAr systems, chlorides are more reactive than bromides due to the higher electronegativity of chlorine stabilizing the intermediate Meisenheimer complex.[5][17] 5-Halothiazoles can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles.[18][19] For these reactions, 5-chlorothiazoles may react faster or under milder conditions than their bromo counterparts, representing a scenario where the typical reactivity order is inverted.

Data Summary Table: 5-Bromo- vs. 5-Chlorothiazole Reactivity
Feature5-Bromothiazole5-Chlorothiazole
General Reactivity (Pd Coupling) HighModerate to Low
C-X Bond Strength WeakerStronger
Rate of Oxidative Addition FasterSlower
Typical Suzuki Conditions Standard catalysts (e.g., Pd(PPh₃)₄), milder temperatures (60-90 °C).Advanced ligands (e.g., Buchwald phosphines, NHCs), higher temperatures (>100 °C).[9]
Typical Stille Conditions Standard Pd catalysts, often with Cu(I) co-catalyst.Requires more active catalysts, fluoride additives, or higher temperatures.[13]
SNAr Reactivity Generally lower than 5-chlorothiazole.Generally higher due to better stabilization of the Meisenheimer intermediate.[5]
Cost & Availability Generally more expensive.More economical, especially at scale.
Key Advantage High reactivity, reliable, well-established protocols.Cost-effective, readily available starting material.
Key Challenge Higher cost.Requires more rigorous condition screening and specialized catalysts.

Pillar 3: Experimental Protocols and Workflows

Trustworthiness in science is built on reproducible, self-validating protocols. Below are detailed, side-by-side procedures for a representative Suzuki-Miyaura coupling, illustrating the practical differences in handling these two substrates.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the standardized laboratory workflow for setting up, running, and purifying the products from a palladium-catalyzed cross-coupling reaction.

G cluster_prep 1. Reaction Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification p1 Charge oven-dried flask with: - 5-Halothiazole (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2-3 eq) - Pd Catalyst & Ligand p2 Seal flask with septum p1->p2 p3 Evacuate and backfill with Argon/Nitrogen (3x) p2->p3 p4 Add degassed solvent(s) via syringe p3->p4 r1 Heat to specified temperature with stirring p4->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Dilute with water and ethyl acetate w1->w2 w3 Separate organic layer w2->w3 w4 Wash with brine, dry over Na₂SO₄ w3->w4 w5 Filter and concentrate in vacuo w4->w5 f1 Purify crude product via flash column chromatography w5->f1 f2 Characterize final product (NMR, MS, etc.) f1->f2

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki Coupling of 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)thiazole from either 5-bromo- or 5-chlorothiazole.

ParameterProtocol A: Using 5-Bromothiazole Protocol B: Using 5-Chlorothiazole
Reagents 5-Bromothiazole (1.0 mmol), 4-Methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)5-Chlorothiazole (1.0 mmol), 4-Methoxyphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%)
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL), degassedToluene/H₂O (10:1, 5.5 mL), degassed
Procedure 1. To an oven-dried flask, add 5-bromothiazole, boronic acid, K₂CO₃, and Pd(PPh₃)₄. 2. Evacuate and backfill with Argon (3x). 3. Add the degassed dioxane/water mixture. 4. Heat the mixture to 90 °C for 4-6 hours . 5. Monitor by TLC until starting material is consumed.1. To an oven-dried flask, add 5-chlorothiazole, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. 2. Evacuate and backfill with Argon (3x). 3. Add the degassed toluene/water mixture. 4. Heat the mixture to 110 °C for 12-24 hours . 5. Monitor by TLC until starting material is consumed.
Workup Cool to RT. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.Cool to RT. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Expected Outcome High yield (>85%)Good to high yield (>70%), dependent on reaction time and catalyst integrity.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Protocol B requires a more sophisticated system. Pd₂(dba)₃ is a stable Pd(0) source, and the bulky, electron-rich SPhos ligand is essential to facilitate the difficult oxidative addition into the C-Cl bond.[20] In contrast, the more reactive C-Br bond in Protocol A allows for the use of the less active, "classical" Pd(PPh₃)₄ catalyst.

  • Base & Solvent: A stronger base (K₃PO₄ vs. K₂CO₃) and a higher-boiling, non-coordinating solvent (Toluene vs. Dioxane) are used in Protocol B to support the more forcing conditions required for C-Cl activation.

  • Temperature & Time: The significantly higher temperature and longer reaction time in Protocol B are direct consequences of the higher activation energy barrier for cleaving the C-Cl bond.

Mechanism Visualization: Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(R¹)X pd0->pd2_complex  + R¹-X p1 p1 aryl_halide R¹-X (5-Halo-Thiazole) X = Br or Cl oxidative_addition Oxidative Addition pd2_complex2 L₂Pd(II)(R¹)R² pd2_complex->pd2_complex2  + R²-M p2 p2 organometallic R²-M (e.g., R²-B(OH)₂) transmetalation Transmetalation (Base-mediated) pd2_complex2->pd0  - R¹-R² product R¹-R² (Coupled Product) pd2_complex2->product p3 p3 reductive_elimination Reductive Elimination

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Outlook

The selection between a 5-bromo- and 5-chlorothiazole is a critical decision in synthesis design. 5-Bromothiazoles offer higher reactivity and reliability, often justifying their higher cost for small-scale and discovery chemistry where speed and success are paramount. Conversely, 5-chlorothiazoles present a more economical option for process development and scale-up campaigns, provided that the necessary investment is made in optimizing reaction conditions with modern, highly active catalyst systems. Understanding the fundamental chemical principles outlined in this guide allows the medicinal and process chemist to strategically navigate this choice, ultimately accelerating the path to novel and impactful molecules.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of substituted thiazole derivatives, core scaffolds in many pharmaceutical agents, frequently employs this powerful reaction. However, the coupling of heteroaryl halides like 5-Bromo-2-ethylthiazole presents unique challenges, including the potential for catalyst inhibition by the sulfur heteroatom and the specific electronic nature of the thiazole ring.

This guide provides an in-depth, objective comparison of palladium catalysts for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst and ligand selection, offering field-proven insights to empower you to optimize your synthetic strategy.

The Challenge of Thiazoles in Suzuki Coupling

The 1,3-thiazole ring system, while a valuable pharmacophore, introduces specific considerations for palladium-catalyzed cross-coupling. The lone pair of electrons on the sulfur atom can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[1] This necessitates the careful selection of a catalyst system that is robust enough to overcome this challenge while still promoting efficient catalytic turnover. Furthermore, the electronic properties of the thiazole ring influence the oxidative addition step, the rate-determining step in many Suzuki-Miyaura catalytic cycles.[2]

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst is paramount to the success of the Suzuki coupling with this compound. The evolution of catalyst technology from traditional phosphine-ligated palladium sources to sophisticated pre-catalysts with bulky, electron-rich ligands has revolutionized the coupling of challenging heteroaryl halides.

Traditional Catalysts: A Baseline for Comparison

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a historically significant and still utilized catalyst.[3] While commercially available and relatively inexpensive, its performance with heteroaryl halides can be sluggish, often requiring higher catalyst loadings and longer reaction times.[4] For a substrate like this compound, the relatively low steric bulk of the triphenylphosphine ligands may not be sufficient to promote the reductive elimination step efficiently, and the catalyst can be more susceptible to deactivation.

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) represents an improvement over Pd(PPh₃)₄ for many applications. The dppf ligand offers greater stability to the palladium center and can facilitate higher yields in shorter reaction times for some heteroaryl couplings.[4][5] Its bidentate nature and specific bite angle contribute to a more stable and active catalytic species.

Modern Pre-catalysts: The Key to High Efficiency

The development of well-defined palladium pre-catalysts, particularly those featuring bulky, electron-rich biarylphosphine and N-heterocyclic carbene (NHC) ligands, has been a game-changer for challenging Suzuki couplings.

Buchwald Ligands and Pre-catalysts (e.g., XPhos Pd G2/G3): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to be both sterically demanding and electron-rich. This combination accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The corresponding palladacycle pre-catalysts, like XPhos Pd G2 or G3, offer the advantage of being air- and moisture-stable, providing more consistent and reproducible results by ensuring the efficient generation of the active monoligated Pd(0) species in solution.[1][7] For substrates prone to catalyst poisoning, such as sulfur-containing heterocycles, these highly active and stable catalysts are often the superior choice.[1]

PEPPSI™ Catalysts (e.g., PEPPSI-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts feature a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine ligand.[8] PEPPSI-IPr, for instance, is known for its high thermal stability and broad functional group tolerance.[8][9] The strong σ-donating ability of the NHC ligand creates a highly electron-rich palladium center, which can be very effective for the coupling of heteroaryl halides. These catalysts are also air- and moisture-stable, simplifying reaction setup.[8][9]

Catalyst SystemLigand TypeKey AdvantagesTypical Conditions for Heteroaryl Bromides
Pd(PPh₃)₄ Monodentate PhosphineCost-effective, widely available.High catalyst loading (5-10 mol%), elevated temperatures (80-100 °C), longer reaction times (12-24 h).[10][11]
Pd(dppf)Cl₂ Bidentate PhosphineGood stability, often higher yields and shorter reaction times than Pd(PPh₃)₄.Moderate catalyst loading (3-5 mol%), temperatures around 80-90 °C, reaction times of 2-8 h.[4][5][11]
XPhos Pd G3 Bulky BiarylphosphineHigh activity and stability, broad substrate scope, lower catalyst loadings, air- and moisture-stable pre-catalyst.Low catalyst loading (1-2 mol%), can be effective at lower temperatures, short reaction times (often < 2 h).[7]
PEPPSI-IPr N-Heterocyclic CarbeneHigh thermal stability, excellent for challenging substrates, air- and moisture-stable pre-catalyst.Low catalyst loading (1-3 mol%), versatile with various bases and solvents.[8][9]

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is a good starting point with a moderately active and reliable catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Suzuki Coupling using XPhos Pd G3

This protocol utilizes a modern pre-catalyst for potentially higher yields and shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (1.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.015 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying chemistry and workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-R' L Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product R-R' Reductive_Elimination->Product Aryl_Halide This compound (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid ArB(OH)₂ (R'-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, boronic acid, base, and catalyst to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir: - Monitor by TLC/LC-MS. solvent->reaction workup Work-up: - Cool, dilute, wash with water and brine. reaction->workup purification Purification: - Dry, concentrate, and perform column chromatography. workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern pre-catalysts such as XPhos Pd G3 and PEPPSI-IPr offer significant advantages in terms of efficiency, catalyst loading, and robustness, particularly for challenging heteroaryl substrates containing potential catalyst poisons like sulfur.

For initial explorations and cost-sensitive applications, Pd(dppf)Cl₂ provides a reliable starting point. However, for achieving high yields, short reaction times, and overcoming the inherent challenges of coupling with a thiazole derivative, the use of a Buchwald-type pre-catalyst like XPhos Pd G3 is highly recommended. The investment in these more advanced catalysts often pays dividends in terms of improved outcomes and simplified purification.

As with any catalytic reaction, empirical optimization of the reaction parameters for each specific arylboronic acid coupling partner is crucial for achieving the best possible results. This guide provides the foundational knowledge and practical starting points to enable researchers, scientists, and drug development professionals to confidently approach the Suzuki coupling of this compound and accelerate their synthetic endeavors.

References

A Comparative Spectroscopic Guide to 5-Bromo-2-ethylthiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a critical step. Thiazole derivatives, in particular, form the backbone of numerous therapeutic agents. This guide provides an in-depth comparative spectroscopic analysis of 5-Bromo-2-ethylthiazole and its direct precursor, 2-ethylthiazole. By understanding the distinct spectroscopic signatures of these molecules, researchers can ensure the purity, confirm the identity, and track the transformation of these compounds throughout the synthetic process. This document is designed to be a practical resource, offering not only experimental data but also the underlying scientific principles that govern the observed spectral characteristics.

The Significance of this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The introduction of a bromine atom at the C5 position of the 2-ethylthiazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for quality control and reaction monitoring.

Synthesis Pathway: From 2-ethylthiazole to this compound

The most direct route to this compound is through the electrophilic bromination of 2-ethylthiazole. The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C5 position is generally the most reactive site for such reactions in 2-substituted thiazoles.

Synthesis of this compound Precursor 2-ethylthiazole Product This compound Precursor->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) or Br2 in Acetic Acid Reagent->Product caption Synthesis of this compound from 2-ethylthiazole.

Caption: A typical synthesis route for this compound.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for 2-ethylthiazole and the expected data for this compound. The data for 2-ethylthiazole is compiled from various spectral databases, while the data for this compound is predicted based on established spectroscopic principles and data from closely related analogs like 5-bromo-2-methylthiazole.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Table 1: ¹H NMR Data Comparison

Compound Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
2-ethylthiazole H4~7.20d~3.5
H5~7.70d~3.5
-CH₂-~3.05q~7.5
-CH₃~1.40t~7.5
This compound H4~7.50s-
-CH₂-~3.10q~7.5
-CH₃~1.42t~7.5

Interpretation:

  • 2-ethylthiazole: The two protons on the thiazole ring, H4 and H5, appear as doublets due to coupling with each other. The ethyl group shows a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • This compound: The most significant change is the disappearance of the signal for H5 and the collapse of the H4 doublet into a singlet. The bromine atom at the C5 position replaces the proton. The electron-withdrawing effect of the bromine atom is expected to deshield the adjacent H4 proton, causing a downfield shift in its chemical resonance. The signals for the ethyl group are expected to be minimally affected.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a spectrometer with a broadband probe, operating at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Table 2: ¹³C NMR Data Comparison

Compound Carbon Expected Chemical Shift (ppm)
2-ethylthiazole C2~168
C4~118
C5~142
-CH₂-~25
-CH₃~14
This compound C2~169
C4~122
C5~120
-CH₂-~26
-CH₃~14

Interpretation:

  • 2-ethylthiazole: The spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon, being adjacent to two heteroatoms, is the most downfield.

  • This compound: The introduction of the bromine atom at C5 will have a significant impact on its chemical shift. The "heavy atom effect" of bromine will cause a substantial upfield shift for C5. Conversely, the C4 carbon will experience a downfield shift due to the inductive effect of the bromine atom. The chemical shifts of the C2 and the ethyl group carbons are expected to show minor changes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands

Compound Functional Group Expected Wavenumber (cm⁻¹) Intensity
2-ethylthiazole C-H (aromatic)3100-3000Medium
C-H (aliphatic)2980-2850Strong
C=N stretch~1600Medium
C=C stretch~1500Medium
This compound C-H (aromatic)3100-3000Medium
C-H (aliphatic)2980-2850Strong
C=N stretch~1590Medium
C=C stretch~1490Medium
C-Br stretch700-500Strong

Interpretation:

The IR spectra of both compounds will be dominated by the characteristic absorptions of the thiazole ring and the ethyl group. The most significant difference will be the appearance of a strong absorption band in the low-frequency region (700-500 cm⁻¹) for this compound, corresponding to the C-Br stretching vibration. The positions of the C=N and C=C stretching bands of the thiazole ring might show slight shifts upon bromination.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
2-ethylthiazole [1]C₅H₇NS113.18113 (M⁺), 98, 85, 58
This compound C₅H₆BrNS191.08 / 193.08191/193 (M⁺), 176/178, 112, 84

Interpretation:

  • 2-ethylthiazole: The mass spectrum will show a molecular ion peak (M⁺) at m/z 113. Common fragmentation pathways include the loss of a methyl radical (-CH₃) to give a fragment at m/z 98, and cleavage of the ethyl group.

  • This compound: The most characteristic feature will be the presence of two molecular ion peaks of almost equal intensity at m/z 191 and 193. This isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. Fragmentation will likely involve the loss of a methyl radical to give fragments at m/z 176/178, and potentially the loss of a bromine radical.

MS Fragmentation of this compound M [C₅H₆BrNS]⁺˙ m/z = 191/193 M_minus_CH3 [C₄H₃BrNS]⁺ m/z = 176/178 M->M_minus_CH3 - •CH₃ M_minus_Br [C₅H₆NS]⁺ m/z = 112 M->M_minus_Br - •Br caption Plausible fragmentation pathways for this compound.

Caption: Key fragmentation patterns for this compound in MS.

Conclusion

The spectroscopic analysis of this compound, in comparison with its precursor 2-ethylthiazole, reveals distinct and predictable changes in their respective spectra. The ¹H NMR shows the disappearance of the H5 signal and a downfield shift of the H4 signal. The ¹³C NMR is characterized by a significant upfield shift of the C5 carbon due to the heavy atom effect of bromine. The IR spectrum will exhibit a new, strong C-Br stretching band, and the mass spectrum will display the characteristic isotopic pattern of a monobrominated compound. By carefully analyzing these spectroscopic features, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and success of their drug discovery and development endeavors.

References

A Senior Application Scientist's Guide to the Synthetic Benchmarking of 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-ethylthiazole

The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the anti-inflammatory meloxicam and the antiretroviral ritonavir.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] The derivative this compound serves as a critical and versatile building block for elaborating more complex molecular architectures. The bromine atom at the C5 position is particularly valuable, providing a reactive handle for cross-coupling reactions, while the ethyl group at C2 modulates lipophilicity and steric profile. Consequently, the efficient and scalable synthesis of this intermediate is a paramount concern for drug development programs.

This guide provides an in-depth comparison of three distinct and logical synthetic strategies for preparing this compound. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale and the critical parameters that govern success. This analysis is designed to empower researchers to select the optimal synthetic route that aligns with their specific objectives, whether they be rapid lead generation on a milligram scale or process development for kilogram production.

Strategic Overview: Three Approaches to a Key Intermediate

The synthesis of this compound can be approached from three fundamentally different perspectives, each with its own set of advantages and challenges:

  • Route A: The de Novo Ring Construction (Hantzsch Synthesis) : This classic approach builds the thiazole ring from acyclic precursors. It is a robust and well-established method for thiazole formation.[3][4]

  • Route B: Post-Cyclization Functionalization (Direct Bromination) : This strategy begins with the pre-formed 2-ethylthiazole core, which is then functionalized via electrophilic substitution to install the C5 bromine.

  • Route C: Functional Group Interconversion (Sandmeyer Reaction) : This route starts with a pre-functionalized thiazole, 2-ethyl-5-aminothiazole, and converts the amino group into the target bromo group via a diazonium salt intermediate.[5][6]

We will now explore each of these routes in detail.

Route A: The Hantzsch Thiazole Synthesis

Principle and Rationale

The Hantzsch thiazole synthesis is a venerable and highly reliable method for constructing the thiazole ring.[7] The reaction proceeds by the condensation of an α-haloketone with a thioamide. The causality of this reaction is rooted in the high nucleophilicity of the thioamide's sulfur atom, which initiates an SN2 reaction with the α-haloketone.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3] For our target, this translates to the reaction of 1-bromo-2-butanone with thiopropionamide.

Experimental Protocol: Hantzsch Synthesis
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiopropionamide (1.0 eq, e.g., 8.9 g, 100 mmol) and ethanol (100 mL).

  • Addition of α-Haloketone : Stir the mixture until the thiopropionamide is fully dissolved. To this solution, add 1-bromo-2-butanone (1.05 eq, e.g., 15.8 g, 105 mmol) dropwise over 15 minutes at room temperature. An exotherm is typically observed.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization : Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the HBr byproduct, followed by brine (1 x 75 mL).[7]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Workflow and Mechanistic Rationale

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product 1-Bromo-2-butanone 1-Bromo-2-butanone SN2_Attack S-Alkylation (SN2) 1-Bromo-2-butanone->SN2_Attack Thiopropionamide Thiopropionamide Thiopropionamide->SN2_Attack Cyclization Intramolecular Cyclization SN2_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Neutralization Aqueous Work-up (NaHCO3) Dehydration->Neutralization Thiazolium Salt Product This compound Neutralization->Product

Hantzsch synthesis workflow for this compound.

Route B: Direct Electrophilic Bromination

Principle and Rationale

This route leverages the inherent nucleophilicity of the thiazole ring, which is susceptible to electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[8] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it is a solid, making it safer and easier to handle than liquid bromine, and it provides a source of electrophilic bromine (Br⁺).[9][10] The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF facilitate the reaction.

Experimental Protocol: Direct Bromination
  • Reaction Setup : In a 100 mL round-bottom flask protected from light, dissolve 2-ethylthiazole (1.0 eq, e.g., 11.3 g, 100 mmol) in acetonitrile (50 mL).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq, e.g., 18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution : Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Isolation : Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Extraction : Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing and Drying : Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate (2 x 40 mL) to quench any unreacted bromine, followed by brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Filter and concentrate the solution under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound.

Workflow and Mechanistic Rationale

Direct_Bromination cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product 2-Ethylthiazole 2-Ethylthiazole EAS Electrophilic Aromatic Substitution (EAS) at C5 2-Ethylthiazole->EAS NBS N-Bromosuccinimide (NBS) NBS->EAS Quench Aqueous Quench & Extraction EAS->Quench Sigma Complex Intermediate Product This compound Quench->Product

Direct bromination workflow for this compound.

Route C: The Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of other functionalities, including halides.[11] The reaction proceeds in two key stages: first, the diazotization of the primary amine with a nitrite source (like sodium nitrite or tert-butyl nitrite) under acidic conditions to form a diazonium salt.[12] Second, the copper(I)-catalyzed decomposition of this diazonium salt, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, releases nitrogen gas and installs the bromide.[5][6] This route offers a distinct synthetic logic, building from a readily accessible amino-thiazole precursor.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization : To a 250 mL three-neck flask, add 2-ethyl-5-aminothiazole (1.0 eq, e.g., 12.8 g, 100 mmol) and a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq, 62 mL). Cool the mixture to -5 °C using an ice-salt bath.

  • Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq, 7.6 g, 110 mmol) in water (20 mL) and cool it to 0 °C. Add this solution dropwise to the reaction flask, maintaining the internal temperature below 0 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • Copper(I) Bromide Addition : In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq, 17.2 g, 120 mmol) in 48% HBr (1.0 eq, 21 mL).

  • Displacement Reaction : Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation : Pour the reaction mixture onto 200 g of ice and extract with dichloromethane (3 x 75 mL).

  • Washing and Drying : Combine the organic layers and wash with 2M sodium hydroxide solution until the aqueous layer is basic, then wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate.

  • Purification : Filter, concentrate, and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Workflow and Mechanistic Rationale

Sandmeyer_Reaction cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Amine 2-Ethyl-5-aminothiazole Diazotization Diazotization (0°C) Amine->Diazotization Reagents NaNO2, HBr, CuBr Reagents->Diazotization SET Single Electron Transfer (SET) from Cu(I) Diazotization->SET Diazonium Salt N2_Loss Loss of N2 Gas SET->N2_Loss Aryl Radical Br_Transfer Bromine Transfer from Cu(II)Br N2_Loss->Br_Transfer Extraction Aqueous Work-up & Extraction Br_Transfer->Extraction Product This compound Extraction->Product

Sandmeyer reaction workflow for this compound.

Comparative Analysis and Benchmarking

The optimal synthetic route is dictated by the specific constraints and goals of a project, such as scale, cost, available starting materials, and safety considerations. The following table summarizes the key performance indicators for each route.

ParameterRoute A: Hantzsch SynthesisRoute B: Direct BrominationRoute C: Sandmeyer Reaction
Overall Yield Good to Excellent (Typically 70-85%)Excellent (Often >90%)Good (Typically 65-80%)
Number of Steps 1 (from key precursors)1 (from 2-ethylthiazole)1 (one-pot from amine)
Starting Materials 1-bromo-2-butanone, thiopropionamide2-ethylthiazole, NBS2-ethyl-5-aminothiazole, NaNO₂, CuBr
Atom Economy ModerateHighLow (loss of N₂, use of stoichiometric Cu)
Reaction Conditions Reflux (moderate heat)Low Temperature (0 °C to RT)Cryogenic (-5 to 0 °C), then RT
Safety Concerns α-haloketones are lachrymatory.NBS is a strong oxidant.Diazonium salts can be explosive if isolated; NaNO₂ is toxic. Vigorous gas evolution.
Scalability Good; well-established industrial process.Excellent; simple procedure.Moderate; requires careful temperature control and off-gassing management.
Purification Chromatography often required.Vacuum distillation is often sufficient.Chromatography or distillation required.
Expert Insights and Recommendations
  • For Speed and Efficiency (Discovery Phase): Route B (Direct Bromination) is often the superior choice. It is a high-yielding, one-step reaction from a potentially commercially available starting material (2-ethylthiazole). The mild conditions and straightforward purification make it ideal for rapidly generating material for initial biological screening.

  • For Cost-Effectiveness and Scale-Up (Process Development): Route A (Hantzsch Synthesis) presents a strong case. While it may require more optimization, the starting materials are often cheaper and more accessible for large-scale production. The reaction is robust and has a long history of industrial application.[13]

  • For Alternative Precursor Availability: Route C (Sandmeyer Reaction) becomes highly valuable if 2-ethyl-5-aminothiazole is a more readily available or cheaper precursor than 2-ethylthiazole itself. While the atom economy is lower and the procedure requires more stringent safety controls (especially temperature management), it is a reliable method for this specific functional group interconversion.[12]

Conclusion

There is no single "best" route for the synthesis of this compound. The selection is a strategic decision based on a multi-parameter analysis. For rapid, high-yield synthesis in a discovery setting, Direct Bromination (Route B) is highly recommended. For large-scale, cost-sensitive campaigns where starting material availability is key, the classic Hantzsch Synthesis (Route A) remains a formidable and reliable option. The Sandmeyer Reaction (Route C) serves as an essential alternative, offering flexibility in the choice of starting materials. By understanding the fundamental principles and practical considerations of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to In Vitro Assay Validation for Novel 5-Bromo-2-ethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of essential in vitro assays for the preliminary validation of novel compounds derived from the 5-Bromo-2-ethylthiazole scaffold. For researchers in drug discovery, the initial phases of characterizing a new chemical entity are critical. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] Compounds derived from this compound, with their specific substitution patterns, offer a rich chemical space for developing new therapeutic agents.[4]

However, promising chemical structures require rigorous and systematic validation. This document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methodologies function as self-validating systems. We will compare and detail the protocols for two foundational pillars of early-stage drug development: Cellular Cytotoxicity and Metabolic & Safety Profiling , providing the data-driven framework necessary for advancing the most promising candidates.

Part 1: Anticancer Potential: A Comparative Validation of Cytotoxicity Assays

The evaluation of cytotoxic potential is a critical first step in screening for new anticancer agents.[5] The primary goal is to determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cells. Two of the most widely adopted methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

  • The Rationale for Comparison: While both assays assess cell death, they measure different cellular events. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[6] A decrease in metabolic activity is thus correlated with cell death or cytostasis. Conversely, the LDH assay quantifies the release of the cytosolic enzyme LDH from cells that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7] Running these assays in parallel provides a more comprehensive picture; for instance, a compound might be cytostatic (inhibiting proliferation and metabolic activity, detected by MTT) without being immediately cytotoxic (causing membrane rupture, not detected by LDH).

Experimental Workflow: Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of a novel this compound derivative is a systematic process designed to yield a reproducible half-maximal inhibitory concentration (IC50) value. The IC50 represents the compound concentration required to inhibit the growth of 50% of a cell population and is a key metric for comparing potency.[5][8]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Maintain Cancer Cell Line (e.g., MCF-7, A549) C Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of Test Compound B->D E Treat Cells with Compound (Include Vehicle Control) C->E D->E F Incubate for 48-72 hours (37°C, 5% CO2) E->F G Perform Assay (e.g., Add MTT Reagent) F->G H Measure Absorbance (Microplate Reader) G->H I Calculate % Cell Viability vs. Control H->I J Determine IC50 Value (Dose-Response Curve) I->J

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocol: The MTT Assay

This protocol is a self-validating system because it includes both negative (vehicle) and positive (a known cytotoxic drug) controls, which are essential for confirming the assay is performing as expected.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer).[9]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound derivative(s) and a positive control (e.g., Doxorubicin).

  • Sterile DMSO for compound dissolution.[8]

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and microplate reader.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest using trypsin and perform a cell count using a hemocytometer or automated counter.

    • Causality: Using cells in the logarithmic growth phase ensures uniform metabolic activity.

    • Seed the 96-well plate with 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]

    • Causality: A 24-hour attachment period ensures that the compound's effect is on adhered, healthy cells, not on cells stressed from seeding.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2X working stock by serially diluting in complete medium.

    • Causality: The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with 0.5% DMSO) is mandatory to account for any solvent effects.

    • Remove the old medium from the cells and add 100 µL of the serially diluted compound solutions (and controls) to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

    • Causality: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation. Shorter times may only reveal acute toxicity.

  • MTT Assay & Measurement:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Metabolic and Safety Profile Validation

Early assessment of a compound's potential for adverse effects and drug-drug interactions (DDI) is a cornerstone of modern drug discovery.[10] Two critical assays in this domain are the Cytochrome P450 (CYP) inhibition assay and the hERG channel assay.

A. Cytochrome P450 (CYP) Inhibition Assay

The Rationale: The CYP enzyme superfamily, primarily in the liver, is responsible for metabolizing over 90% of clinical drugs.[11] If a new compound inhibits a specific CYP isoform (e.g., CYP3A4), it can dangerously increase the plasma concentration of a co-administered drug that is metabolized by the same enzyme, leading to toxicity.[12][13] Therefore, screening for CYP inhibition is required by regulatory agencies like the U.S. FDA.[11][12]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_assay Phase 3: Analysis A Prepare Human Liver Microsomes C Pre-incubate Microsomes with Test Compound/Control A->C B Prepare Test Compound & Positive Control (e.g., Ketoconazole) B->C D Initiate Reaction with CYP-specific Substrate & NADPH C->D E Incubate at 37°C D->E F Stop Reaction (e.g., Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H Quantify Metabolite Formation (LC-MS/MS) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Determine IC50 Value I->J

Caption: Workflow for an in vitro Cytochrome P450 (CYP) inhibition assay.

Methodology Overview: Fluorogenic CYP Inhibition Assay This high-throughput method uses specific fluorogenic probes that become fluorescent after being metabolized by a CYP enzyme.[14] A decrease in the fluorescent signal indicates inhibition.

  • Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and an NADPH regeneration system are prepared in a buffer.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme system.

  • Reaction: A specific fluorogenic substrate is added to start the reaction.

  • Detection: The plate is read over time in a fluorescence plate reader. The rate of fluorescence generation is calculated.

  • Analysis: The rate of reaction in the presence of the test compound is compared to a vehicle control to determine the percent inhibition and calculate an IC50 value.[13]

B. hERG Channel Safety Assay

The Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization (the resetting of heart muscle cells after a beat).[15][16] Inhibition of this channel can delay repolarization, leading to a condition called "QT prolongation," which significantly increases the risk of a life-threatening arrhythmia known as Torsades de Pointes.[16][17] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[15]

G A This compound Derivative B hERG K+ Channel Inhibition A->B blocks C Delayed Cardiac Repolarization B->C D QT Interval Prolongation C->D E Increased Risk of Torsades de Pointes D->E

Caption: The causal pathway from hERG channel inhibition to cardiac arrhythmia risk.

Methodology Overview: Automated Patch-Clamp Electrophysiology The gold standard for assessing hERG liability is the patch-clamp technique, which directly measures the flow of potassium ions through the hERG channel.[15][17]

  • Cell Line: A cell line (e.g., HEK293) stably expressing the hERG channel is used.[16]

  • Patch-Clamp: An automated system (e.g., QPatch) establishes a high-resistance seal with a single cell, allowing for the precise measurement of the ionic current.[16]

  • Voltage Protocol: A specific voltage protocol is applied to the cell to activate and then deactivate the hERG channels, generating a characteristic "tail current" which is the primary measurement.[15][18]

  • Compound Application: Baseline hERG currents are recorded, after which different concentrations of the test compound are applied.

  • Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate an IC50 value.[15]

Part 3: Comparative Data Analysis

To effectively compare novel this compound derivatives, all quantitative data should be summarized in a structured table. This allows for a direct comparison of potency and liability against both internal candidates and established reference compounds.

Table 1: Hypothetical In Vitro Validation Data for this compound Derivatives

Compound IDCytotoxicity (MCF-7) IC50 (µM)CYP3A4 Inhibition IC50 (µM)hERG Inhibition IC50 (µM)
Compound A 1.5 ± 0.225.3 ± 3.1> 50
Compound B 8.9 ± 1.1> 5045.8 ± 5.4
Compound C 0.8 ± 0.12.1 ± 0.33.5 ± 0.6
Doxorubicin (Ref.)0.5 ± 0.1N/AN/A
Ketoconazole (Ref.)N/A0.1 ± 0.02N/A
Terfenadine (Ref.)N/AN/A0.05 ± 0.01

Interpretation:

  • Compound A: Shows good anticancer potency and a favorable safety profile with weak CYP3A4 inhibition and no significant hERG activity. This makes it a strong candidate for further development.

  • Compound B: Has weaker anticancer activity and a clean CYP profile but may warrant caution due to moderate hERG inhibition.

  • Compound C: While being the most potent anticancer agent, it exhibits strong CYP3A4 and hERG inhibition, raising significant red flags for potential drug-drug interactions and cardiotoxicity. This compound would likely be deprioritized.

By integrating these validated in vitro assays, researchers can construct a robust, data-driven profile of novel this compound derivatives, enabling informed decisions to advance only those compounds with the highest potential for success as safe and effective therapeutics.

References

A Comparative Guide to the Reaction Rates of 5-Halothiazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, thiazole scaffolds are of paramount importance, serving as the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the thiazole ring is a key aspect of drug design and development, with halogenated derivatives, particularly 5-halothiazoles, acting as versatile precursors for a myriad of chemical transformations. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—at the 5-position profoundly influences the reactivity of the C-X bond, thereby dictating the efficiency and conditions required for subsequent reactions.

This guide provides an in-depth comparative analysis of the reaction rates of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodothiazole in three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in their synthetic strategies, optimizing reaction outcomes and accelerating the discovery process.

The Dichotomy of Reactivity: Mechanistic Insights into C-X Bond Activation

The reactivity of 5-halothiazoles is governed by a fascinating dichotomy rooted in the mechanism of the specific reaction being performed. The two primary modes of C-X bond activation, oxidative addition in palladium-catalyzed cross-coupling and nucleophilic attack in SNAr, lead to opposing trends in reaction rates across the halogen series.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength

In palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This step is often the rate-determining step of the entire catalytic cycle.[2] The efficiency of this step is inversely proportional to the strength of the C-X bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I.[2] Consequently, the reactivity of 5-halothiazoles in these cross-coupling reactions follows the general trend:

I > Br > Cl >> F

This trend implies that 5-iodothiazole will generally exhibit the highest reaction rates, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 5-fluorothiazole is typically the least reactive and often requires harsh conditions or specialized catalysts for C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr): The Power of Electronegativity

In contrast to palladium-catalyzed reactions, the rate-determining step in nucleophilic aromatic substitution (SNAr) is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the ring. Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. For SNAr, the strong inductive effect of highly electronegative halogens is paramount in activating the ring towards nucleophilic attack.

Therefore, the reactivity of 5-halothiazoles in SNAr reactions often follows the reverse trend:

F > Cl > Br > I

The high electronegativity of fluorine makes the carbon at the 5-position more electrophilic, thus accelerating the rate of nucleophilic attack. While fluorine is a poor leaving group in SN2 reactions, in SNAr, the focus is on the initial attack, making 5-fluorothiazole a surprisingly reactive substrate.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 5-halothiazoles in Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by data from analogous heterocyclic systems where direct comparative data for 5-halothiazoles is not available in a single study.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] The reactivity trend of I > Br > Cl is well-established for this reaction.[5]

Table 1: Comparative Performance of 5-Halothiazoles in Suzuki-Miyaura Coupling

5-HalothiazoleRelative ReactivityTypical Reaction ConditionsExpected YieldRationale
5-Iodothiazole HighRoom temperature to moderate heat (e.g., 50-80 °C), shorter reaction times (e.g., 1-8 hours).[5]HighThe weak C-I bond facilitates rapid oxidative addition of the palladium catalyst.[5]
5-Bromothiazole ModerateModerate to high heat (e.g., 80-110 °C), longer reaction times (e.g., 6-24 hours).[5]Moderate to HighThe C-Br bond is stronger than C-I, requiring more energy for oxidative addition.[5]
5-Chlorothiazole LowHigh temperatures, specialized ligands (e.g., electron-rich phosphines), and longer reaction times are often necessary.Low to ModerateThe strong C-Cl bond makes oxidative addition challenging.
5-Fluorothiazole Very LowGenerally unreactive under standard Suzuki conditions. Requires specialized catalysts and harsh conditions for C-F activation.Very LowThe C-F bond is the strongest, making oxidative addition extremely difficult.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halothiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask, add the 5-halothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture with stirring to the appropriate temperature (see Table 1) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Factors Influencing Suzuki-Miyaura Coupling Rate

Cross_Coupling_Workflow Start Start: 5-Halothiazole + Coupling Partner Reaction_Setup Reaction Setup: - Inert Atmosphere - Degassed Solvent - Base Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Pd(0) or Pd(II) precatalyst - Ligand (if needed) - Cu(I) co-catalyst (for Sonogashira) Reaction_Setup->Catalyst_Addition Heating Heating and Stirring Catalyst_Addition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a substance like 5-Bromo-2-ethylthiazole can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

Our recommendations are synthesized from the safety profiles of structurally analogous brominated and ethylated thiazole derivatives. The underlying principle is one of proactive caution: in the absence of specific data for this exact molecule, we extrapolate from established hazard classifications of its close chemical relatives to ensure the highest degree of protection for our researchers.

Hazard Profile: The "Why" Behind the Protection

Understanding the potential risks is the critical first step in establishing a safe handling protocol. Based on the Globally Harmonized System (GHS) classifications for similar thiazole compounds, this compound should be handled as a substance with the following potential hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].

  • Skin Irritation: Causes skin irritation upon direct contact[1][2].

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage[1][2].

  • Respiratory Irritation: May cause irritation to the respiratory tract if vapors or aerosols are inhaled[2].

  • Sensitization: Some thiazole derivatives may cause an allergic skin reaction[3][4].

These hazards dictate a multi-layered approach to PPE, designed to prevent any direct contact with the substance.

Hazard Summary Table
Hazard ClassificationPotential EffectGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, touched, or inhaled.[1]P261, P280, P301+P312, P302+P352
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2]P280, P302+P352, P332+P313
Serious Eye Damage/Irritation (Category 2A/1)Causes serious eye irritation or damage.[2]❗ / corrosiveP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2]P261, P304+P340

The Core Directive: Engineering Controls and PPE Selection

The foundation of chemical safety is a hierarchy of controls. Before any personal protective equipment is considered, engineering and administrative controls must be in place.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, pulling potentially harmful vapors away from the user's breathing zone. Ensure the sash is kept at the lowest practical height to maximize its protective capability.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure where engineering controls cannot. The following is a step-by-step guide to selecting the appropriate gear.

Caption: PPE Selection Workflow for this compound.

A. Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 are mandatory.[5][6]

  • Best Practice: When handling larger quantities (>50 mL) or during procedures with a high splash potential, supplement goggles with a full-face shield.

B. Hand Protection: The skin is a primary route of exposure.

  • Glove Type: Nitrile gloves are recommended for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times with halogenated organic compounds if prolonged contact is anticipated.

  • Glove Thickness: For routine lab work, a standard nitrile glove (4-5 mil) is acceptable. For tasks involving potential for abrasion or puncture, thicker gloves may be required.[3]

  • Protocol: Practice double-gloving. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contact. Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[3]

C. Body Protection: Protect your skin from accidental splashes.

  • Minimum Requirement: A clean, buttoned, flame-resistant lab coat.

  • Best Practice: For transfers of significant quantities, a chemically resistant apron worn over the lab coat is advised. Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory in the laboratory at all times.

D. Respiratory Protection: While the fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations: No respiratory protection is needed when working within a properly functioning chemical fume hood.

  • Emergency Situations: In the event of a significant spill outside of the fume hood or a failure of ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[5][7] All personnel using respirators must be properly fit-tested and trained.

Operational Plan: Donning, Doffing, and Disposal

A disciplined procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol:
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on the inner pair of nitrile gloves.

    • Put on chemical splash goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to move from most contaminated to least contaminated.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated area or place it in a laundry bin if contaminated.

    • Perform hand hygiene with the inner gloves still on.

    • Remove the face shield/goggles from the back.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.

Disposal Plan:
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[8] Place it in a designated, sealed, and clearly labeled waste container.

  • Chemical Waste: Unused or waste this compound and any contaminated materials (e.g., absorbent pads from a spill) must be collected in a labeled, sealed container for disposal by a licensed waste disposal company. Do not pour this chemical down the drain.[3]

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.